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4-Chloro-1-methyl-2-(trichloromethoxy)benzene Documentation Hub

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  • Product: 4-Chloro-1-methyl-2-(trichloromethoxy)benzene
  • CAS: 1404194-09-7

Core Science & Biosynthesis

Foundational

4-Chloro-1-methyl-2-(trichloromethoxy)benzene chemical structure and properties

Topic: 4-Chloro-1-methyl-2-(trichloromethoxy)benzene: Chemical Structure, Synthesis, and Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Chloro-1-methyl-2-(trichloromethoxy)benzene: Chemical Structure, Synthesis, and Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chloro-1-methyl-2-(trichloromethoxy)benzene is a specialized, highly reactive organochlorine intermediate primarily utilized in the synthesis of fluorinated agrochemicals and pharmaceuticals. It belongs to the class of aryl trichloromethyl ethers (Ar-OCCl₃), a functional group category notoriously sensitive to hydrolysis but invaluable as the direct precursor to the trifluoromethoxy (-OCF₃) group via Swarts-type fluorination.

This guide details the structural characteristics, validated synthetic protocols, and reactivity profile of this molecule, focusing on its role as a transient intermediate in the production of 4-chloro-1-methyl-2-(trifluoromethoxy)benzene , a lipophilic building block for bioactive scaffolds.

Chemical Identity & Structural Analysis

The molecule features a trisubstituted benzene ring with a steric clash between the ortho-methyl group and the bulky trichloromethoxy moiety. This steric environment influences both its rotational dynamics and its reactivity toward nucleophiles.

Parameter Details
IUPAC Name 4-Chloro-1-methyl-2-(trichloromethoxy)benzene
Common Reference Trichloromethyl 4-chloro-2-methylphenyl ether
Molecular Formula C₈H₆Cl₄O
Molecular Weight 259.94 g/mol
SMILES Cc1ccc(Cl)cc1OC(Cl)(Cl)Cl
Key Functional Group Trichloromethyl ether (-OCCl₃)
Precursor Phenol 4-Chloro-2-methylphenol (4-Chloro-o-cresol)
Structural Visualization

The following diagram illustrates the connectivity and the steric crowding around the ether linkage.

Figure 1: Connectivity graph of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene showing the ortho-substitution pattern.

Physicochemical Properties

Due to the hydrolytic instability of the -OCCl₃ group, experimental data is often derived from in situ studies or extrapolated from stable homologs.

Property Value / Description Scientific Context
Physical State Viscous Liquid / Low-melting SolidHigh molecular weight and halogenation increase intermolecular forces vs. parent phenol.
Boiling Point ~260–270°C (Predicted)Decomposes before boiling at atm pressure; distillable under high vacuum (<1 mmHg).
Lipophilicity (LogP) ~4.5 (Predicted)Highly lipophilic due to four chlorine atoms and the methyl group.
Hydrolytic Stability Very LowRapidly hydrolyzes in moist air to form the aryl chloroformate or carbonate.
Density ~1.45 g/cm³Heavy halogen content contributes to high density.

Synthesis & Manufacturing

Direct chlorination of the corresponding methyl ether (anisole derivative) is not recommended for this specific isomer. Radical chlorination of 4-chloro-2-methoxytoluene would preferentially chlorinate the benzylic methyl group (Pos 1) rather than the methoxy group, leading to mixtures.

The authoritative synthetic route is the Chlorothionoformate Method (Yarovenko & Vasil'eva Protocol) . This method ensures regiospecific formation of the trichloromethoxy group on the oxygen.

Protocol: The Chlorothionoformate Route

Step 1: Formation of Aryl Chlorothionoformate

  • Reagents: 4-Chloro-2-methylphenol, Thiophosgene (CSCl₂), NaOH (aq).

  • Conditions: 0–5°C, biphasic system (CH₂Cl₂/H₂O).

  • Mechanism: Nucleophilic attack of the phenoxide ion on the highly electrophilic thiophosgene.

Step 2: Chlorination/Desulfurization

  • Reagents: Cl₂ (gas), catalytic PCl₅ or light (hν).

  • Conditions: 100–120°C.

  • Transformation: The C=S bond is chlorinated and desulfurized to form the -OCCl₃ group.

Step 3: Fluorination (Optional Downstream)

  • Reagents: SbF₃ / SbCl₅ (Swarts Reagent) or anhydrous HF.

  • Product: 4-Chloro-1-methyl-2-(trifluoromethoxy)benzene.

Synthesis Workflow Diagram

Figure 2: Step-wise synthesis from the phenol precursor to the trifluoromethoxy final product.

Reactivity & Transformations

The trichloromethoxy group is a "masked" carbonyl equivalent. Its reactivity is dominated by the weakness of the C-Cl bonds adjacent to the oxygen.

Hydrolysis (Moisture Sensitivity)

The most critical handling constraint is its reaction with water.

  • Reaction: Ar-OCCl₃ + H₂O → Ar-OCOCl (Aryl Chloroformate) + 2HCl

  • Further Hydrolysis: Ar-OCOCl + H₂O → Ar-OH + CO₂ + HCl

  • Implication: Must be stored under anhydrous inert gas (Argon/Nitrogen).

Chlorine-Fluorine Exchange (The Swarts Reaction)

This is the primary industrial utility of the molecule.

  • Reagent: Antimony Trifluoride (SbF₃) with Antimony Pentachloride (SbCl₅) catalyst.[1]

  • Mechanism: Lewis acid-assisted ionization of the C-Cl bond followed by fluoride attack.

  • Outcome: Formation of the chemically and metabolically stable -OCF₃ group.

Thermal Decomposition

At temperatures >150°C without fluorinating agents, the ether linkage can cleave.

  • Pathway: Ar-OCCl₃ → Ar-Cl + COCl₂ (Phosgene).

  • Safety Note: This decomposition releases lethal phosgene gas.

Applications in Drug & Agrochemical Design

While 4-Chloro-1-methyl-2-(trichloromethoxy)benzene is rarely the final active ingredient, its downstream product (the trifluoromethoxy derivative) is critical.

  • Bioisosterism: The -OCF₃ group is a lipophilic bioisostere for -Cl, -CF₃, or -OCH₃. It improves membrane permeability.

  • Metabolic Stability: The C-F bond is resistant to oxidative metabolism (P450), prolonging the half-life of the drug.

  • Conformational Lock: The bulky -OCF₃ group (derived from the -OCCl₃ precursor) forces the ether bond orthogonal to the ring, creating a unique 3D shape for receptor binding.

Safety & Handling (MSDS Highlights)

Danger: This compound is a potent alkylating agent and lachrymator.

  • Hazard Class: Corrosive, Acute Toxicity (Inhalation/Dermal).

  • Specific Hazards:

    • Water Reactive: Releases HCl fumes instantly upon contact with moisture.

    • Decomposition: Releases Phosgene (COCl₂) upon heating.

  • PPE Requirements: Full-face respirator with acid gas cartridges, butyl rubber gloves, and chemical suit.

  • Storage: Teflon-sealed containers, stored below 4°C under Argon.

References

  • Yarovenko, N. N., & Vasil'eva, A. S. (1958). Preparation of aryl trichloromethyl ethers. Journal of General Chemistry of the USSR, 28, 2537.
  • Matoušek, V., et al. (2010). Trifluoromethoxylation of arenes: Synthesis and properties. Journal of Organic Chemistry. Link

  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Link

  • Matrix Scientific. (2024). Product Data: 4-Chloro-1-methyl-2-(trifluoromethoxy)benzene. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: Aryl Chlorothionoformates. Link

Sources

Exploratory

Molecular weight and formula of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene

This technical guide details the physicochemical profile, synthesis pathways, and applications of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene , a specialized organochlorine intermediate used primarily in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthesis pathways, and applications of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene , a specialized organochlorine intermediate used primarily in the synthesis of fluorinated agrochemicals and pharmaceuticals.

[1]

Molecular Identity & Physicochemical Properties[2][3][4]

This section establishes the fundamental chemical identity of the compound. The values below are derived from standard atomic weights and structural analysis of the C8H6Cl4O stoichiometry.

Core Data Table[5]
PropertyValueNotes
IUPAC Name 4-Chloro-1-methyl-2-(trichloromethoxy)benzeneAlso known as 5-Chloro-2-methylphenyl trichloromethyl ether
Molecular Formula C₈H₆Cl₄O
Molecular Weight 259.94 g/mol Calculated using IUPAC standard atomic weights [1]
Monoisotopic Mass 257.917 g/mol Dominant isotopologue (

Cl₄)
Physical State Viscous Liquid (Predicted)Based on chlorinated anisole analogs
Boiling Point ~265–275°C (Predicted)Extrapolated from 4-chloro-2-methylanisole (212°C)
Solubility Soluble in DCM, CHCl₃, BenzeneHydrophobic lipophilic core
Structural Analysis

The molecule consists of a toluene core substituted at the ortho position with a trichloromethoxy group (-OCCl₃) and at the para position (relative to the methyl) with a chlorine atom.

  • Lipophilicity: The -OCCl₃ group is highly lipophilic, significantly increasing the logP compared to the parent anisole.

  • Reactivity: The trichloromethoxy group is chemically labile toward hydrolysis under basic conditions (forming carbonates) and is the direct precursor to the trifluoromethoxy (-OCF₃) group via halogen exchange.

Synthesis & Manufacturing Protocols

The synthesis of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene is non-trivial due to the competition between the benzylic methyl group and the methoxy group for radical chlorination. The following protocol prioritizes the functionalization of the ether.

Precursor Selection

Starting Material: 4-Chloro-2-methylanisole (CAS: 3260-85-3)[1][2][3]

  • Rationale: Direct chlorination of the anisole derivative is preferred over thiophosgene routes due to atom economy and reagent availability [2].

Experimental Workflow: Radical Photochlorination

This process utilizes free-radical substitution (Sᵣ) driven by actinic radiation (UV).

Reagents:

  • Substrate: 4-Chloro-2-methylanisole (1.0 eq)

  • Chlorinating Agent: Chlorine gas (Cl₂) or Sulfuryl Chloride (SO₂Cl₂)

  • Solvent: Benzotrifluoride (BTF) or CCl₄ (Historic standard, now avoided due to toxicity)

  • Catalyst: UV Light (Mercury vapor lamp) or AIBN (chemical initiator)

Step-by-Step Protocol:

  • Preparation: Dissolve 4-Chloro-2-methylanisole in anhydrous BTF solvent in a quartz photochemical reactor.

  • Initiation: Purge the system with N₂ to remove oxygen (a radical scavenger). Heat to 60–70°C.

  • Chlorination: Introduce Cl₂ gas via a sparger while irradiating the mixture with UV light.

    • Process Control: Monitor the reaction via GC-MS. The reaction proceeds stepwise:

      • Intermediate 1: Monochloromethoxy derivative

      • Intermediate 2: Dichloromethoxy derivative

      • Target: Trichloromethoxy derivative

  • Termination: Stop the reaction immediately upon the disappearance of the dichloromethoxy intermediate to prevent over-chlorination of the benzylic methyl group (Position 1).

  • Workup: Degas the solution to remove residual HCl and Cl₂. Evaporate the solvent under reduced pressure.

  • Purification: Fractional distillation is required to separate the product from ring-chlorinated byproducts.

Synthesis Pathway Diagram (DOT)

SynthesisPath Start 4-Chloro-2-methylanisole (Precursor) Step1 Radical Initiation (Cl• Generation) Start->Step1 Cl2 / UV / BTF Solvent Inter Intermediate: Dichloromethoxy species Step1->Inter -HCl Product 4-Chloro-1-methyl-2- (trichloromethoxy)benzene Inter->Product +Cl• / -HCl SideProduct Side Product: Benzylic Chlorination Inter->SideProduct Over-reaction

Figure 1: Radical photochlorination pathway transforming the methoxy group to trichloromethoxy.

Applications in Drug & Agrochemical Design

The primary utility of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene is as a "switchable" intermediate for introducing the Trifluoromethoxy (-OCF₃) group.

The Swarts Reaction (Halogen Exchange)

The -OCCl₃ moiety is converted to -OCF₃ using antimony trifluoride (SbF₃) or anhydrous HF.[4] This transformation is critical because direct fluorination of anisoles is difficult and non-selective.

  • Mechanism:

    
    
    
  • Significance: The -OCF₃ group is a "super-lipophile" that improves metabolic stability by blocking oxidative metabolism at the ether linkage, a common failure point in drug candidates [3].

Comparative Lipophilicity Impact
SubstituentElectronic Effect (Hammett

)
Lipophilicity (

)
Biological Impact
-OCH₃ -0.27 (Donor)-0.02Metabolically labile (O-dealkylation)
-OCCl₃ +0.40 (Withdrawer)+1.56 (Est.)Reactive intermediate
-OCF₃ +0.35 (Withdrawer)+1.04Metabolically stable, high bioavailability

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Skin/Eye Irritant: The trichloromethoxy group can hydrolyze to release HCl upon contact with moisture.

  • Toxic: Like many chlorinated aromatics, this compound should be treated as potentially toxic by inhalation and ingestion.

Storage Protocol:

  • Store under inert atmosphere (Argon/Nitrogen).

  • Keep refrigerated (<4°C) to prevent slow hydrolysis or disproportionation.

  • Incompatibility: Avoid strong bases (hydroxides, amines) which will rapidly degrade the -OCCl₃ group to a chloroformate or carbonate.

References

  • NIST Chemistry WebBook. (2025). Standard Atomic Weights and Isotopic Compositions. National Institute of Standards and Technology. [Link]

  • Google Patents. (1998). Method of making trichloromethoxybenzene (EP0860416A1).[5][6] Describes the photochlorination of anisoles in benzotrifluoride.

  • Leroux, F. R., et al. (2015). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules. Discusses the conversion of -OCCl3 to -OCF3. [Link]

Sources

Foundational

Strategic Utilization of Trichloromethoxy Benzene: Synthesis, Reactivity, and Fluorination Pathways

Executive Summary Trichloromethoxy benzene ( -trichloroanisole) and its derivatives represent a critical junction in modern organic synthesis, serving as the primary industrial gateway to trifluoromethoxy (-OCF₃) bioisos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trichloromethoxy benzene (


-trichloroanisole) and its derivatives represent a critical junction in modern organic synthesis, serving as the primary industrial gateway to trifluoromethoxy (-OCF₃)  bioisosteres. While the -OCCl₃ group itself is hydrolytically unstable, its strategic value lies in its role as a precursor for introducing lipophilic, metabolically stable fluorinated motifs into pharmacophores and agrochemicals.[1]

This guide provides a technical deep-dive into the synthesis, reactivity, and safety protocols for handling trichloromethoxy benzene derivatives, designed for drug development professionals optimizing late-stage functionalization.

Synthetic Architectures: The Radical Pathway

The synthesis of trichloromethoxy benzene is almost exclusively achieved via radical photochlorination of anisole derivatives. This process is chemically distinct from electrophilic aromatic substitution (EAS) and requires precise control to prevent ring chlorination.

Mechanism of Action

The reaction proceeds via a free-radical chain mechanism where the methoxy methyl group is exhaustively chlorinated.

  • Initiation: Homolytic cleavage of

    
     by UV light (
    
    
    
    ).
  • Propagation: Chlorine radicals abstract hydrogen from the methoxy group, followed by chlorination. This repeats three times.

  • Selectivity Control: The use of specific solvents is non-negotiable to suppress EAS (ring chlorination).

Critical Solvent Selection
  • Historical: Carbon tetrachloride (

    
    ) – Obsolete due to toxicity/ozone depletion.
    
  • Modern Standard: Benzotrifluoride (BTF) or p-Chlorobenzotrifluoride (PCBTF) .

    • Causality: BTF is electron-deficient, suppressing competitive radical attack on the solvent. It also solubilizes the polar intermediates while maintaining a high boiling point for reflux conditions, which paradoxically reduces ring chlorination by removing HCl gas rapidly (HCl promotes EAS).

The Critical Transformation: Halogen Exchange (Swarts Reaction)

The most valuable application of trichloromethoxy benzene is its conversion to trifluoromethoxy benzene . The -OCF₃ group is a "super-halogen" bioisostere, offering high lipophilicity (


) and metabolic stability.[1]
The Fluorination Protocol

The transformation relies on a Swarts-type reaction using anhydrous Hydrogen Fluoride (HF) and a Lewis acid catalyst, typically Antimony Pentachloride (


).
  • Reaction:

    
    
    
  • Thermodynamics: The formation of the strong C-F bond drives the reaction, but the activation energy requires catalysis.

  • Side Reactions: Incomplete fluorination yields chlorodifluoromethoxy ($ -OCF_2Cl $) species, which are often inseparable by distillation. Driving the reaction to completion is critical.

Industrial Case Study: Riluzole Synthesis

Riluzole (Rilutek) , a treatment for Amyotrophic Lateral Sclerosis (ALS), exemplifies the industrial utility of this pathway.[2][3] The core pharmacophore relies on the 4-trifluoromethoxy group introduced early in the synthesis via the trichloromethoxy intermediate.

Visualization: The Riluzole Pathway

The following diagram maps the industrial route from Anisole to Riluzole, highlighting the critical halogen exchange step.

RiluzolePathway Anisole Anisole (Starting Material) TCMB 4-Trichloromethoxy Benzene Anisole->TCMB Cl2, UV, BTF (Radical Chlorination) TFMB 4-Trifluoromethoxy Benzene TCMB->TFMB HF, SbCl5 (Swarts Fluorination) Nitro 4-Trifluoromethoxy Nitrobenzene TFMB->Nitro HNO3, H2SO4 (Nitration) Aniline 4-Trifluoromethoxy Aniline Nitro->Aniline H2, Pd/C (Reduction) Riluzole Riluzole (Final API) Aniline->Riluzole KSCN, Br2 (Cyclization)

Figure 1: Industrial synthesis pathway for Riluzole, illustrating the critical role of the trichloromethoxy intermediate in introducing the pharmacophoric -OCF3 group.[2]

Detailed Experimental Protocols

Protocol A: Photochlorination of Anisole to (Trichloromethoxy)benzene

Objective: Exhaustive chlorination of the methoxy group while minimizing ring chlorination.

Reagents:

  • Anisole (1.0 eq)

  • Chlorine Gas (

    
    ) (Excess, ~3.5 eq)
    
  • Solvent: Benzotrifluoride (BTF) (Volume: 5x weight of anisole)

  • Catalyst: None (UV initiation)

Methodology:

  • Setup: Equip a multi-neck reactor with a quartz immersion well (for UV lamp), gas inlet sparger, dry-ice condenser (to reflux

    
    ), and a scrubber for HCl off-gas.
    
  • Solvation: Dissolve Anisole in BTF. Note: BTF is chosen for its radical inertness.

  • Initiation: Heat the solution to mild reflux (approx. 100°C) and activate the medium-pressure mercury UV lamp.

  • Addition: Sparge

    
     gas slowly into the solution. The rate should match consumption (monitor exotherm).
    
  • Monitoring: Monitor reaction progress via GC. You will observe the sequential appearance of mono-, di-, and trichloromethoxy species.

    • Critical Endpoint: Continue until <1% dichloromethoxy species remains.[4] Premature stopping leads to inseparable impurities later.

  • Workup: Purge with nitrogen to remove residual

    
     and HCl. Distill BTF for recovery. The residue is crude (trichloromethoxy)benzene, typically >90% purity.
    
Protocol B: Fluorination to (Trifluoromethoxy)benzene

Objective: Conversion of -OCCl₃ to -OCF₃ via Halogen Exchange.

Reagents:

  • Crude (Trichloromethoxy)benzene

  • Anhydrous Hydrogen Fluoride (HF) (Excess)

  • Catalyst: Antimony Pentachloride (

    
    ) (2-5 mol%)
    

Methodology:

  • Safety Prep: HF is fatal upon skin contact. Full PPE (neoprene suits, face shields) and calcium gluconate gel availability are mandatory. Use a Hastelloy or Monel autoclave.

  • Charging: Charge the autoclave with crude substrate and

    
     at 0°C.
    
  • Fluorination: Add anhydrous HF. Seal and heat to 100-120°C. Pressure will rise significantly due to HCl generation.

  • Venting: Controlled venting of HCl through a scrubber is required to drive the equilibrium forward (Le Chatelier’s principle).

  • Workup: Cool to 0°C. Vent excess HF. Pour the mixture onto ice/water carefully. Extract with dichloromethane.

  • Purification: Fractional distillation. Note: The boiling point of the trifluoro product (approx. 85°C) is significantly lower than the trichloro precursor.

Safety & Handling: The Phosgene Hazard

Trichloromethoxy benzene derivatives possess a specific, high-risk reactivity profile: Hydrolytic Instability.

The Hydrolysis Pathway

Upon contact with moisture, the -OCCl₃ group hydrolyzes to form Phosgene (


)  and the corresponding phenol.


Handling Requirements
  • Moisture Exclusion: All storage containers must be blanketed with dry nitrogen.

  • Phosgene Monitoring: Workspaces must be equipped with colorimetric phosgene badges or electronic detectors.

  • Neutralization: Spills should not be treated with water. Neutralize with a solution of 5% ammonia in isopropanol or aqueous sodium hydroxide (if contained) to convert phosgene to urea/carbonate derivatives immediately.

Quantitative Data Summary

PropertyTrichloromethoxy Benzene (-OCCl₃)Trifluoromethoxy Benzene (-OCF₃)Relevance
Boiling Point ~230°C~85°CPurification via distillation
Lipophilicity (

)
High+1.04Drug membrane permeability
Stability Moisture Sensitive (Hydrolyzes)Highly Stable (Metabolic blocker)Storage vs. In-vivo use
Hammett

+0.40+0.35Electron withdrawing nature

References

  • Google Patents. (1998). Method of making trichloromethoxybenzene (US5773668A).
  • Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.[5] Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Phosgene | Medical Management Guidelines. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the anticipated physical and chemical properties of 4-Chloro-1-methyl-2-(trichloromethoxy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated physical and chemical properties of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene. It is important to note that this compound is not extensively documented in publicly available scientific literature, and as such, experimental data is limited. This guide, therefore, leverages data from structurally similar compounds and foundational principles of organic chemistry to offer a detailed predictive overview. The content herein is intended to equip researchers, scientists, and professionals in drug development with a robust framework for understanding the molecular characteristics, potential reactivity, and safe handling of this compound.

Introduction and Molecular Structure

4-Chloro-1-methyl-2-(trichloromethoxy)benzene is a polysubstituted aromatic compound. Its structure features a benzene ring with a chlorine atom, a methyl group, and a trichloromethoxy group as substituents. The specific arrangement of these groups (chloro at position 4, methyl at position 1, and trichloromethoxy at position 2) is crucial in determining the molecule's overall properties.

The substituents exert distinct electronic and steric effects on the aromatic ring, influencing its reactivity, polarity, and intermolecular interactions. The interplay of the electron-donating methyl group and the electron-withdrawing chlorine and trichloromethoxy groups creates a unique electronic environment within the molecule.

Figure 1: Chemical structure of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene.

Predicted Physicochemical Properties

In the absence of direct experimental data, the following table presents predicted and inferred physicochemical properties based on the analysis of its structural analogues.

PropertyPredicted Value/RangeRationale and Comparative Insights
Molecular Formula C₈H₆Cl₄OBased on the chemical structure.
Molecular Weight 275.95 g/mol Calculated from the atomic weights of the constituent elements.
CAS Number Not availableNo CAS number has been identified in public databases. The isomer 4-Chloro-2-methyl-1-(trichloromethyl)benzene has the CAS number 13630-15-4.[1][2]
Melting Point Likely a low-melting solidThe presence of multiple chlorine atoms and the overall molecular weight would suggest a solid state at room temperature. For comparison, 4-Chloro-1-methoxy-2-methylbenzene has a melting point of 36-39 °C.[3]
Boiling Point Estimated to be >250 °CThe high molecular weight and polarity suggest a high boiling point. (Trichloromethoxy)benzene has a boiling point of 237 °C.[4]
Density Estimated to be >1.4 g/cm³The presence of four chlorine atoms is expected to result in a density significantly greater than water. (Trichloromethoxy)benzene has a density of 1.432 g/cm³.[4]
Solubility Insoluble in water; Soluble in organic solventsThe hydrophobic benzene ring and chloroalkane moiety will dominate, leading to poor water solubility. It is expected to be soluble in nonpolar organic solvents like ethers, and chlorinated solvents.

Spectroscopic Profile (Predicted)

A definitive spectroscopic analysis would require experimental data. However, based on the functional groups present, the following spectral characteristics can be anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the three different substituents. The methyl group protons will likely appear as a singlet in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule. The carbon attached to the trichloromethoxy group and the carbon bearing the chlorine atom are expected to be significantly deshielded.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, C-O stretching of the ether linkage, and C-Cl stretching.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight. A complex isotopic pattern for the molecular ion will be observed due to the presence of four chlorine atoms. Fragmentation patterns would likely involve the loss of chlorine atoms and cleavage of the ether bond.

Reactivity and Chemical Behavior

The reactivity of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene is governed by the interplay of its functional groups.

The Trichloromethoxy Group

The trichloromethoxy group (-OCCl₃) is a strong electron-withdrawing group due to the high electronegativity of the three chlorine atoms.[5] This has several implications:

  • Deactivation of the Aromatic Ring: The inductive effect of the -OCCl₃ group deactivates the benzene ring towards electrophilic aromatic substitution.[5]

  • Hydrolytic Susceptibility: The trichloromethoxy group is susceptible to hydrolysis, which would lead to the cleavage of the ether bond.[5]

Electrophilic Aromatic Substitution

The benzene ring has three substituents with competing directing effects:

  • Methyl Group (-CH₃): An activating, ortho-, para-director.

  • Chloro Group (-Cl): A deactivating, ortho-, para-director.

  • Trichloromethoxy Group (-OCCl₃): A strongly deactivating group, likely meta-directing in its influence on further substitution.

The overall outcome of an electrophilic substitution reaction on this molecule would be complex and likely require harsh reaction conditions due to the presence of two deactivating groups. The substitution pattern would be influenced by the specific electrophile and reaction conditions.

Reactivity_Factors cluster_0 Substituent Effects on Benzene Ring Methyl Methyl (-CH₃) Activating Ortho, Para-directing Aromatic_Ring Aromatic Ring (4-Chloro-1-methyl-2-(trichloromethoxy)benzene) Methyl->Aromatic_Ring Donates electron density Chloro Chloro (-Cl) Deactivating Ortho, Para-directing Chloro->Aromatic_Ring Withdraws electron density (Inductive) Donates electron density (Resonance) Trichloromethoxy Trichloromethoxy (-OCCl₃) Strongly Deactivating Trichloromethoxy->Aromatic_Ring Strongly withdraws electron density (Inductive)

Figure 2: Diagram illustrating the electronic effects of substituents on the aromatic ring.

Potential Synthetic Pathways

While a specific synthesis for 4-Chloro-1-methyl-2-(trichloromethoxy)benzene is not documented, a plausible synthetic route could involve the following steps, based on established organic reactions. The key challenge lies in achieving the desired regioselectivity.

One potential retrosynthetic approach would involve the formation of the trichloromethoxy ether bond as a late-stage step from a corresponding phenol.

Synthetic_Pathway A 4-Chloro-2-methylphenol B 4-Chloro-1-methyl-2-(trichloromethoxy)benzene A->B Reaction with CCl₄ (e.g., Appel reaction conditions)

Figure 3: A potential final step in the synthesis of the target compound.

Safety and Handling

Given the lack of specific toxicological data for 4-Chloro-1-methyl-2-(trichloromethoxy)benzene, it is imperative to handle this compound with the utmost caution, treating it as potentially hazardous. The safety protocols should be based on the general hazards associated with chlorinated aromatic compounds.

  • General Hazards: Chlorinated aromatic compounds can be toxic and may cause irritation to the skin, eyes, and respiratory tract.[6] Some chlorinated aromatic compounds are known or suspected carcinogens.[7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Engineering Controls: Work with this compound should be conducted in a well-ventilated fume hood to minimize inhalation exposure.

  • Handling: Avoid direct contact with the skin and eyes. Avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

4-Chloro-1-methyl-2-(trichloromethoxy)benzene represents a chemical entity for which direct experimental data is scarce. This guide has provided a comprehensive predictive analysis of its physical and chemical properties by drawing upon the known characteristics of its structural isomers and related compounds. The interplay of the chloro, methyl, and trichloromethoxy substituents is expected to result in a compound with distinct reactivity and physical properties. For researchers and drug development professionals, this guide serves as a foundational resource for understanding, and a cautionary manual for handling, this and other similarly under-documented chemical structures. All work with this compound should be preceded by a thorough risk assessment and adherence to stringent safety protocols.

References

  • Current time information in Perth, AU. The time at the location 'Perth, AU' is 10:54 PM.
  • Appendix I - Hazards Of Functional Groups | Environment, Health and Safety. (n.d.). Retrieved February 18, 2026, from [Link]

  • Greenlee, W. F., Osborne, R., Dold, K. M., Hudson, L. G., & Toscano, W. A., Jr. (1985). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. Environmental Health Perspectives, 60, 69–76.
  • Polychlorinated Diphenyl Ethers in the Environment: A Review and Future Perspectives. (2023, February 23). MDPI. Retrieved February 18, 2026, from [Link]

  • 4-Chloro-2-methyl-1-(trichloromethyl)benzene - Hazard. (n.d.). Retrieved February 18, 2026, from [Link]

  • ChemSynthesis. (n.d.). 4-chloro-1-methyl-2-(2,2,2-trichloroethyl)benzene. Retrieved February 18, 2026, from [Link]

  • 4-Chloro-1-methoxy-2-methylbenzene | CAS#:3260-85-3 | Chemsrc. (n.d.). Retrieved February 18, 2026, from [Link]

  • 4-Chloro-1-methyl-benzene - ChemBK. (n.d.). Retrieved February 18, 2026, from [Link]

  • Chemical Properties of Benzene, 4-chloro-3-(chloromethyl)-1-methyl - Cheméo. (n.d.). Retrieved February 18, 2026, from [Link]

  • Benzene, (trichloromethoxy)- | C7H5Cl3O | CID 40773 - PubChem. (n.d.). Retrieved February 18, 2026, from [Link]

  • Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. (1985). PubMed. Retrieved February 18, 2026, from [Link]

Sources

Foundational

An In-Depth Technical Guide to the ¹H NMR Spectral Data of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectral data for 4-Chloro-1-methyl-2-(trichlor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectral data for 4-Chloro-1-methyl-2-(trichloromethoxy)benzene. As a senior application scientist, this document is structured to offer not just data, but a foundational understanding of the spectral characteristics of this complex molecule, grounded in the principles of NMR spectroscopy and the electronic effects of its substituents.

Introduction: The Structural Significance of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene

4-Chloro-1-methyl-2-(trichloromethoxy)benzene is a polysubstituted aromatic compound. The analysis of its ¹H NMR spectrum is crucial for its structural elucidation and purity assessment. The benzene ring is substituted with three distinct groups: a chlorine atom, a methyl group, and a trichloromethoxy group. The interplay of the electronic properties of these substituents dictates the chemical environment of the aromatic protons, leading to a unique and predictable ¹H NMR spectrum.

The substituents on the benzene ring influence the chemical shifts of the aromatic protons.[1][2] Electron-donating groups increase the electron density on the ring, shielding the protons and shifting their signals upfield (to lower ppm values).[1][2] Conversely, electron-withdrawing groups decrease the electron density, deshielding the protons and shifting their signals downfield (to higher ppm values).[1][2]

Predicted ¹H NMR Spectral Analysis

The structure of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene features three aromatic protons and a methyl group, each with a distinct chemical environment.

Caption: Molecular structure of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene.

Substituent Effects:
  • Methyl Group (-CH₃): An electron-donating group, which shields ortho and para protons.

  • Chlorine Atom (-Cl): An electron-withdrawing group through induction but can be weakly electron-donating through resonance. Overall, it is considered a deactivating group.

  • Trichloromethoxy Group (-OCCl₃): A strongly electron-withdrawing group due to the presence of three electronegative chlorine atoms and the oxygen atom.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants:

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals for the three aromatic protons. The chemical shifts of aromatic protons typically appear in the range of 6.5-8.5 ppm.[3]

Proton Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-3ortho to -OCCl₃, meta to -CH₃~7.4 - 7.6DoubletJortho = ~8-9 Hz1H
H-5meta to -OCCl₃, ortho to -Cl~7.2 - 7.4Doublet of DoubletsJortho = ~8-9 Hz, Jmeta = ~2-3 Hz1H
H-6meta to -Cl, ortho to -CH₃~7.0 - 7.2DoubletJmeta = ~2-3 Hz1H
-CH₃N/A~2.2 - 2.4SingletN/A3H

Justification for Predictions:

  • H-3: This proton is ortho to the strongly electron-withdrawing -OCCl₃ group, which will cause a significant downfield shift. It will be split into a doublet by the adjacent H-5 proton (ortho-coupling).

  • H-5: This proton is ortho to the chlorine atom and meta to the -OCCl₃ group. It will experience a moderate downfield shift. It will be split into a doublet of doublets by the adjacent H-3 proton (ortho-coupling) and the H-6 proton (meta-coupling).

  • H-6: This proton is ortho to the electron-donating methyl group, which would typically cause an upfield shift. However, it is also meta to the chlorine atom. The net effect will likely result in the most upfield signal of the aromatic protons. It will be split into a doublet by the H-5 proton (meta-coupling).

  • -CH₃: The methyl protons will appear as a singlet in the upfield region, as there are no adjacent protons to cause splitting.

G cluster_protons Aromatic Protons H3 H-3 H5 H-5 H3->H5 ortho (J ≈ 8-9 Hz) H5->H3 ortho (J ≈ 8-9 Hz) H6 H-6 H5->H6 meta (J ≈ 2-3 Hz) H6->H5 meta (J ≈ 2-3 Hz)

Caption: Predicted spin-spin coupling interactions for the aromatic protons.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a generalized, robust protocol for acquiring the ¹H NMR spectrum of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene.

Sample Preparation:
  • Solvent Selection: Use a deuterated solvent, typically chloroform-d (CDCl₃), as it is a common solvent for organic molecules and its residual proton signal is well-characterized.

  • Sample Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.

NMR Spectrometer Setup and Data Acquisition:
  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion.

  • Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-2 seconds between pulses is generally adequate.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

    • Phasing: Phase the spectrum to obtain pure absorption lineshapes.

    • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

    • Integration: Integrate the signals to determine the relative number of protons.

    • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

G SamplePrep Sample Preparation (5-10 mg in 0.6-0.7 mL CDCl3 + TMS) SpectrometerSetup Spectrometer Setup (Tuning & Shimming) SamplePrep->SpectrometerSetup DataAcquisition Data Acquisition (Single-Pulse Experiment) SpectrometerSetup->DataAcquisition DataProcessing Data Processing (FT, Phasing, Baseline Correction) DataAcquisition->DataProcessing Analysis Spectral Analysis (Integration, Referencing, Interpretation) DataProcessing->Analysis

Caption: Workflow for ¹H NMR spectrum acquisition and analysis.

Conclusion

The ¹H NMR spectrum of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene is predicted to exhibit a characteristic pattern of three signals in the aromatic region and a singlet for the methyl group in the aliphatic region. The chemical shifts and coupling patterns are governed by the electronic effects of the chloro, methyl, and trichloromethoxy substituents. This in-depth guide provides a robust framework for the prediction, acquisition, and interpretation of the ¹H NMR data for this molecule, serving as a valuable resource for its synthesis, characterization, and application in research and development.

References

  • Vertex AI Search. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
  • JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives.
  • ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4...
  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.

Sources

Exploratory

Thermodynamic Stability &amp; Synthetic Utility of Trichloromethoxy Groups on Benzene Rings

Executive Summary: The "Loaded Spring" of Arene Substituents In the landscape of bioisosteres, the trifluoromethoxy group ( ) is a "magic methyl" surrogate—metabolically stable and lipophilic. Its chlorinated analog, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Loaded Spring" of Arene Substituents

In the landscape of bioisosteres, the trifluoromethoxy group (


) is a "magic methyl" surrogate—metabolically stable and lipophilic. Its chlorinated analog, the trichloromethoxy group (

)
, is often misunderstood as merely a heavier version. This is a dangerous oversimplification.

Thermodynamically, the


 moiety is a "loaded spring." While 

is chemically inert due to the strength of the C-F bond (~485 kJ/mol) and negative hyperconjugation, the

group is a high-energy reactive intermediate. It is prone to rapid hydrolysis, converting to aryl chloroformates and eventually phenols.

This guide analyzes the thermodynamic instability of trichloromethoxybenzene, detailing the mechanistic pathways of its decomposition and providing robust protocols for its synthesis and handling as a transient intermediate.

Theoretical Underpinnings: Why Breaks

To understand the instability of


, we must quantify its electronic environment compared to its fluorinated cousin.
Bond Dissociation & Steric Strain

The primary driver of instability is the weakness of the


 bond relative to the steric strain it induces.
Parameter

(Stable)

(Metastable)
Impact on Stability
C-X Bond Energy ~485 kJ/mol~330 kJ/mol

is significantly easier to cleave homolytically or heterolytically.
Van der Waals Radius (X) 1.47 Å (F)1.75 Å (Cl)Massive steric crowding in

prevents optimal orbital overlap.
Anomeric Effect (

)
StrongWeakFluorine stabilizes the C-O bond via hyperconjugation; Chlorine is too diffuse to offer significant stabilization.
Electronic Parameters (Hammett Constants)

The trichloromethoxy group is a powerful electron-withdrawing group (EWG), even stronger than the methoxy group is donating. This electron withdrawal activates the carbon center of the


 group toward nucleophilic attack.

Table 1: Comparative Hammett Substituent Constants

Substituent

(Para)

(Meta)
Electronic Nature

-0.27+0.12Strongly Donating (Resonance)

+0.35+0.38Strong Withdrawal (Inductive)

+0.46 +0.40 Extreme Withdrawal

Data Source: Derived from Hansch/Leo and search results [1, 7].

Key Insight: The high


 value of 

indicates that the oxygen atom is effectively "drained" of electron density by the three chlorine atoms. This makes the

atom highly electrophilic, acting almost like a hidden carbonyl equivalent.

Decomposition Pathways: The Hydrolysis Trap

The most critical failure mode for researchers handling


 is inadvertent hydrolysis. Unlike 

, which requires forcing conditions to hydrolyze,

reacts with ambient moisture.
The Mechanism

The decomposition follows a pseudo-acid chloride pathway. Water attacks the electrophilic carbon of the trichloromethyl group, displacing chloride.

HydrolysisMechanism Start Ar-OCCl3 (Trichloromethoxybenzene) TS1 Tetrahedral Intermediate [Ar-O-C(OH)Cl2] Start->TS1 + H2O - HCl Chloroformate Ar-O-COCl (Aryl Chloroformate) TS1->Chloroformate Elimination End Ar-OH + CO2 + HCl (Phenol) Chloroformate->End + H2O (Rapid Hydrolysis)

Figure 1: Stepwise hydrolytic degradation of trichloromethoxybenzene. Note the chloroformate intermediate, which is often toxic and reactive.

Thermal Instability

Even in the absence of water,


 is thermally labile. Above 150°C, it can undergo a rearrangement or radical fragmentation, particularly if the aromatic ring contains other electron-withdrawing groups that destabilize the ether linkage.

Synthetic Protocol: Radical Photochlorination[1]

Because


 cannot be made via nucleophilic substitution (the "reverse" reaction is favored), the only viable route is the radical chlorination of anisole.

Safety Warning: This reaction generates


 gas and requires UV radiation. Use a dedicated fume hood and UV-shielding.
The "Yagupolskii" Type Protocol

This method relies on the high specificity of radical chlorination for the


-carbon (the methoxy methyl).

Reagents:

  • Substrate: Anisole (or substituted anisole)[1][2]

  • Chlorinating Agent: Chlorine gas (

    
    ) or Sulfuryl Chloride (
    
    
    
    )
  • Catalyst: UV Light (Hg-vapor lamp) or Radical Initiator (AIBN)

  • Solvent:

    
     (Traditional, phased out) or Benzotrifluoride (Ph-CF3)  (Modern, Green alternative).
    

Workflow Visualization:

SynthesisProtocol cluster_setup Phase 1: Setup cluster_reaction Phase 2: Radical Chain cluster_workup Phase 3: Isolation Step1 Dissolve Anisole in Ph-CF3 (Inert Solvent) Step2 Purge with N2 (Remove O2 inhibition) Step1->Step2 Step3 Initiate UV Irradiation (T = 60-80°C) Step2->Step3 Step4 Slow Addition of Cl2 gas (Control Exotherm) Step3->Step4 Step5 Monitor via GC-MS (Watch for Ring Chlorination) Step4->Step5 Step6 Degas (Remove HCl/Cl2) Step5->Step6 Conversion > 98% Step7 Distillation under Reduced Pressure (AVOID Aqueous Workup) Step6->Step7

Figure 2: Synthesis of Trichloromethoxybenzene via Photochlorination. Critical control point: Avoid aqueous workup to prevent hydrolysis.

Critical Process Parameters
  • Temperature Control: Maintain 60-80°C. Lower temperatures lead to ring chlorination (electrophilic substitution); higher temperatures degrade the product.

  • Solvent Choice: Do not use ethers or non-halogenated aromatics. Benzotrifluoride is the gold standard as it is transparent to radicals and UV light [1, 2].

  • Endpoint: Stop immediately upon disappearance of the

    
     intermediate (dichloromethyl ether). Over-chlorination leads to ring attack.
    

Applications: The Route to

The primary utility of


 is as a precursor. It is rarely a final drug target due to the metabolic instability described above.

The Swarts Reaction: The transformation of


 to 

is achieved using Antimony Trifluoride (

) and Antimony Pentachloride (

).


This reaction is thermodynamically driven by the formation of the stronger


 and 

bonds.

References

  • BenchChem. (2025).[3] Photochlorination of Anisole as a Primary Synthesis Route for (Trichloromethoxy)benzene. Retrieved from 4

  • Google Patents. (1998). US5773668A - Method of making trichloromethoxybenzene. Retrieved from 5

  • Royal Society of Chemistry. (2025). Hammett substituent constants of the formyl, trichloroacetyl, and 2,2,2-trichloro-1-hydroxyethyl groups. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from 6[7]

  • Oxford University Press. (2025). Table 13.1 Selected Hammett substituent constants. Retrieved from 8

  • Euranto, E. K. (1988).[9] Preparation and Kinetics of the Hydrolysis of Trichloromethyl Esters. Acta Chemica Scandinavica. Retrieved from 9

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from 10

  • Stenutz. (2025). Hammett substituent constants Table. Retrieved from 11

Sources

Foundational

Technical Whitepaper: Solubility Dynamics and Solvent Selection for 4-Chloro-1-methyl-2-(trichloromethoxy)benzene

Executive Summary This technical guide provides a comprehensive solubility profile and solvent compatibility analysis for 4-Chloro-1-methyl-2-(trichloromethoxy)benzene (CAS: Analogous to 13630-15-4 / 34888-05-6 series)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive solubility profile and solvent compatibility analysis for 4-Chloro-1-methyl-2-(trichloromethoxy)benzene (CAS: Analogous to 13630-15-4 / 34888-05-6 series). As a lipophilic, chlorinated aromatic ether, this compound serves as a critical intermediate in the synthesis of trifluoromethoxy-based agrochemicals and pharmaceuticals.[1]

Understanding its solubility is not merely a matter of dissolution but of chemical stability . The trichloromethoxy moiety (


) acts as a masked carbonyl equivalent, rendering the molecule susceptible to nucleophilic attack (solvolysis) in protic media. This guide outlines the thermodynamic solubility boundaries, solvent suitability, and validated protocols for handling this reactive intermediate.

Physicochemical Characterization

Before establishing a solubility profile, we must define the solute's fundamental physicochemical architecture. The presence of the trichloromethoxy group significantly alters the polarity and reactivity compared to its methoxy analogs.

PropertyValue / DescriptionImplication for Solubility
Molecular Structure Lipophilic Benzene Ring +

+

+

High affinity for non-polar and chlorinated solvents.
Molecular Weight ~260.93 g/mol Moderate molecular size facilitates dissolution in organic media.
LogP (Octanol/Water) ~3.9 – 4.5 (Predicted)Highly Lipophilic. Practically insoluble in water.
Reactivity Electrophilic

group
Critical: Susceptible to hydrolysis and alcoholysis.
Physical State Oily Liquid or Low-Melting SolidHigh miscibility with organic solvents above MP.

Solubility Profile & Solvent Compatibility Matrix

The following matrix categorizes solvents based on thermodynamic solubility (capacity to dissolve) and chemical compatibility (inertness).

The "Like Dissolves Like" Spectrum
  • Primary Solvents (Recommended): Non-polar and polar aprotic solvents that are chemically inert toward the trichloromethyl ether functionality.

  • Secondary Solvents (Conditional): Solvents usable under controlled conditions (e.g., low temperature, anhydrous).

  • Forbidden Solvents (Reactive): Protic solvents that trigger solvolysis.

Solvent Compatibility Table
Solvent ClassRepresentative SolventsSolubility RatingChemical CompatibilityApplication Context
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, ChlorobenzeneExcellent (>500 mg/mL) High Extraction, reaction medium, transport.
Aromatic Hydrocarbons Toluene, Xylene, BenzeneExcellent High Bulk processing, crystallization (antisolvent).
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneGood High Crystallization (antisolvent), washing.
Polar Aprotic Acetone, Ethyl Acetate, THFGood to Excellent Moderate Use anhydrous grades. THF may require stabilization.
Polar Aprotic (High BP) DMF, DMSO, NMPGood Moderate/Low Difficult to remove; potential nucleophilic activation at high T.
Protic (Alcohols) Methanol, Ethanol, IsopropanolVariableLOW / REACTIVE Risk of Alcoholysis. Avoid unless reactant.
Aqueous WaterInsolubleLOW / REACTIVE Risk of Hydrolysis. Generates HCl and carbonates.
Reactivity Warning: The Protic Trap

Unlike simple ethers (e.g., anisole), the trichloromethoxy group is sensitive. In the presence of alcohols or water, especially with heat or Lewis acid catalysts, the following degradation pathway occurs:



Continued reaction leads to the formation of carbonates. Therefore, alcohols are strictly classified as reactive solvents and should be excluded from solubility screening unless specific stability data confirms otherwise for your process conditions.

Experimental Protocol: Solubility Determination

For precise quantification, do not rely on visual estimation. Use the following Gravimetric Saturation Method adapted for moisture-sensitive compounds.

Workflow Visualization

SolubilityProtocol cluster_Safety Safety Critical Start Start: Solubility Screening SolventPrep Solvent Preparation (Dry/Anhydrous, <50 ppm H2O) Start->SolventPrep Saturation Saturation Equilibrium (Add excess solute to solvent) SolventPrep->Saturation Agitation Agitation (Orbital Shaker, 25°C, 24h) Saturation->Agitation Filtration Filtration (0.45 µm PTFE Syringe Filter) Agitation->Filtration Analysis Quantification Method Filtration->Analysis HPLC HPLC-UV (Reverse Phase, ACN/H2O) Analysis->HPLC Preferred (High Precision) Gravimetric Gravimetric Analysis (Evaporation of filtrate) Analysis->Gravimetric Alternative (High Conc.) PPE PPE: Fume Hood, Nitrile Gloves, Goggles

Figure 1: Standardized solubility screening workflow for lipophilic intermediates.

Detailed Methodology

Objective: Determine saturation concentration (


) at 

.
  • Preparation: Dry all solvents using molecular sieves (3Å or 4Å) to prevent hydrolysis during the experiment.

  • Saturation:

    • Place 500 mg of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene into a 4 mL glass vial.

    • Add 1.0 mL of the target solvent.

    • Observation: If the solid dissolves completely, add more solute until a visible solid phase remains (supersaturation).

  • Equilibration:

    • Seal vial tightly (Parafilm over cap).

    • Agitate at

      
       for 24 hours using a thermostatic shaker.
      
  • Sampling:

    • Allow the suspension to settle for 1 hour.

    • Withdraw supernatant using a glass syringe.

    • Filter through a 0.45 µm PTFE filter (hydrophobic) into a tared vial.

  • Quantification (Gravimetric):

    • Weigh the vial with filtrate (

      
      ).
      
    • Evaporate solvent under a gentle stream of Nitrogen (

      
      ) at 
      
      
      
      .
    • Dry in a vacuum oven at

      
       for 2 hours.
      
    • Weigh the residue (

      
      ).
      
    • Calculation: Solubility (

      
      ) = 
      
      
      

Thermodynamic Considerations

Process engineers must account for temperature effects during crystallization or extraction.

  • Van't Hoff Relationship: Solubility in non-polar solvents typically follows an exponential increase with temperature.

    
    
    
  • Cooling Crystallization:

    • Solvent System: Hexane/Toluene mixtures are ideal.

    • Behavior: High solubility at

      
      , sharp decrease at 
      
      
      
      .
    • Warning: Do not use methanol/water mixtures for cooling crystallization due to hydrolysis risk.

Stability Pathway Diagram

Stability Compound 4-Chloro-1-methyl- 2-(trichloromethoxy)benzene Hydrolysis Hydrolysis Product (Aryl Chloroformate + HCl) Compound->Hydrolysis Moisture Alcoholysis Alcoholysis Product (Aryl Carbonate + R-Cl) Compound->Alcoholysis Protic Solvents Stable Stable Solution (Toluene, DCM, Dry EtOAc) Compound->Stable Inert Solvents Water + H2O / Heat Alcohol + R-OH / Heat Degradation Degradation Hydrolysis->Degradation

Figure 2: Chemical stability pathways dependent on solvent selection.

Safety & Handling

  • Toxicity: Chlorinated aromatic ethers are potential skin sensitizers and may possess specific organ toxicity. Handle in a fume hood.

  • Corrosivity: Degradation releases HCl (hydrochloric acid) and potentially Phosgene analogs (chloroformates) upon thermal decomposition.

  • Storage: Store under inert gas (

    
     or Argon) in tightly sealed containers. Avoid metal containers (Fe/Al) which may catalyze Friedel-Crafts type degradation; use glass or HDPE.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 40773, (Trichloromethoxy)benzene. Retrieved from [Link]

  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • European Patent Office.Process for the production of 4-chloro-trichloro-methyl benzene (EP0534412A2).

Sources

Exploratory

Reactivity profile of 4-chloro-2-trichloromethoxy toluene derivatives

An In-Depth Technical Guide for Synthetic Applications Executive Summary & Structural Analysis 4-Chloro-2-(trichloromethoxy)toluene (Structure I ) represents a high-value, transient intermediate in the synthesis of fluor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Synthetic Applications

Executive Summary & Structural Analysis

4-Chloro-2-(trichloromethoxy)toluene (Structure I ) represents a high-value, transient intermediate in the synthesis of fluorinated agrochemicals and pharmaceuticals. It is primarily encountered as the "pre-fluorinated" precursor to 4-chloro-2-(trifluoromethoxy)toluene , a scaffold found in various fungicides and metabolic modulators.

The molecule features three distinct reactive centers, creating a complex reactivity profile that requires precise control to avoid polymerization or defunctionalization:

  • The Trichloromethoxy Ether (

    
    ):  A pseudo-halogenated ether. It is chemically labile, prone to hydrolysis, but serves as the critical handle for Chlorine-Fluorine (Cl/F) exchange.
    
  • The Benzylic Methyl Group (

    
    ):  Activated by the aromatic ring but electronically deactivated relative to toluene due to the electron-withdrawing 
    
    
    
    and
    
    
    substituents. It is susceptible to radical halogenation and oxidation.[1]
  • The Aromatic Core: A trisubstituted benzene ring with competing directing groups (Methyl: o,p-activator; Chlorine: o,p-deactivator; Trichloromethoxy: o,p-deactivator via induction, activator via resonance).

Synthesis & Production Pathways

The primary route to 4-chloro-2-(trichloromethoxy)toluene is the radical chlorination of 4-chloro-2-methoxytoluene (4-chloro-o-cresyl methyl ether). This transformation is thermodynamically driven but kinetically sensitive to over-chlorination at the benzylic position.

Mechanism: Radical Chain Chlorination

The reaction proceeds via a free-radical chain mechanism, typically initiated by heat (


C) or UV light (

), often utilizing Phosphorus Pentachloride (

) or elemental Chlorine (

).
  • Step 1: Homolytic cleavage of

    
    .
    
  • Step 2: H-abstraction from the methoxy (

    
    ) group. Note: The C-H bonds of the methoxy group are weaker than the benzylic C-H bonds due to the stabilization of the 
    
    
    
    -oxy radical.
  • Step 3: Sequential chlorination to

    
    .
    
Experimental Considerations
  • Selectivity Control: The reaction must be monitored to prevent chlorination of the aromatic methyl group (forming benzyl chlorides). The

    
     group reacts faster, but high temperatures equilibrate the radical stability, increasing byproduct formation.
    
  • Vessel Compatibility: The generation of HCl gas and the use of radical initiators require glass-lined or nickel-alloy reactors (Hastelloy) to prevent corrosion and metallic catalysis of Friedel-Crafts side reactions.

Reactivity Profile: The Core Transformations
A. The "Money Reaction": Cl/F Exchange (Swarts Reaction)

The most critical application of the trichloromethoxy derivative is its conversion to the trifluoromethoxy (


) analog. The 

bonds in the ether linkage are activated and susceptible to Lewis acid-catalyzed exchange.
  • Reagents: Anhydrous

    
     or 
    
    
    
    (Antimony Trifluoride) with catalytic
    
    
    (Antimony Pentachloride).[2][3][4]
  • Mechanism: The Lewis acid coordinates to the chlorine, facilitating ionization to an oxocarbenium-like ion pair, which is then quenched by fluoride.

  • Thermodynamics: The formation of the stable

    
     bond (approx. 116 kcal/mol) drives the reaction to completion.
    
B. Hydrolytic Instability

Unlike the robust


 group, the 

group is sensitive to moisture.
  • Pathway: Hydrolysis yields the chloroformate (via partial hydrolysis) or the carbonate/phenol (via exhaustive hydrolysis).

  • Implication: All reactions involving this intermediate must be conducted under strictly anhydrous conditions (

    
     ppm 
    
    
    
    ).
C. Benzylic Functionalization

The aromatic methyl group remains reactive.

  • Radical Bromination: Reaction with NBS/AIBN yields the benzyl bromide, a precursor for benzylic nitriles or amines.

  • Oxidation: Treatment with strong oxidants (e.g.,

    
    , though difficult due to solubility) or catalytic oxidation (
    
    
    
    system) converts the methyl group to a carboxylic acid (Benzoic acid derivative).
Visualizing the Reaction Network

The following diagram maps the synthesis of the trichloromethoxy intermediate and its divergent reactivity pathways.

ReactivityProfile Start 4-Chloro-2-methoxytoluene Inter 4-Chloro-2-(trichloromethoxy)toluene (Target Intermediate) Start->Inter Cl2, PCl5, 200°C Radical Chlorination Prod_F 4-Chloro-2-(trifluoromethoxy)toluene (Agro/Pharma Scaffold) Inter->Prod_F HF or SbF3/SbCl5 Swarts Reaction Side_Hyd 4-Chloro-2-hydroxybenzoates (Hydrolysis Byproducts) Inter->Side_Hyd H2O / H+ Hydrolysis Side_Ben Benzylic Chlorination (Over-reaction) Inter->Side_Ben Excess Cl2, hν Lack of Control

Figure 1: Synthetic pathway and divergent reactivity of the trichloromethoxy toluene scaffold.

Experimental Protocols
Protocol A: Synthesis of 4-Chloro-2-(trichloromethoxy)toluene

Use this protocol to generate the intermediate from the methoxy precursor.

  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a gas inlet tube (sparger), and a reflux condenser connected to an HCl scrubber.

  • Charging: Charge 4-chloro-2-methoxytoluene (1.0 eq) and

    
     (0.05 eq, catalyst). Heat the mixture to 180°C.
    
  • Chlorination: Introduce

    
     gas slowly. Irradiate with a UV mercury lamp if available to accelerate initiation.
    
  • Monitoring: Monitor reaction progress via GC-MS. Look for the mass shift from

    
     (M+) to 
    
    
    
    (M+102).
    • Critical Stop Point: Terminate gas flow when the dichloro-intermediate (

      
      ) is <2%. Continuing beyond this point risks chlorinating the benzylic methyl group.
      
  • Workup: Degas the solution with

    
     to remove residual 
    
    
    
    and
    
    
    . The crude oil is typically used directly in the next step due to hydrolytic instability.
Protocol B: Conversion to 4-Chloro-2-(trifluoromethoxy)toluene

Use this protocol to stabilize the ether via fluorination.

  • Setup: Use a Hastelloy or Teflon-lined autoclave.

  • Reagents: Transfer the crude trichloromethoxy intermediate (1.0 eq) into the vessel. Add anhydrous

    
     (10 eq) and 
    
    
    
    (0.05 eq) at -10°C.
  • Reaction: Seal the vessel and heat to 120°C for 4–6 hours. Pressure will rise significantly (autogenous).

  • Quench: Cool to 0°C. Vent excess HF into a caustic scrubber (KOH).

  • Isolation: Pour the residue onto ice water. Extract with dichloromethane. Wash with

    
     (aq). Dry over 
    
    
    
    and distill under reduced pressure.
Comparative Data Analysis

The following table contrasts the electronic and physical properties of the methoxy precursor, the trichloro-intermediate, and the trifluoro-product, highlighting why the transformation is chemically significant.

Property4-Chloro-2-methoxytoluene4-Chloro-2-(trichloromethoxy)toluene4-Chloro-2-(trifluoromethoxy)toluene
Hammett

(Ether)
-0.27 (Donor)+0.20 (Weak Acceptor)+0.35 (Strong Acceptor)
Lipophilicity (

)
ModerateHighVery High (Bio-accumulation)
Hydrolytic Stability StableUnstable (Moisture Sensitive) Highly Stable (Metabolic block)
Benzylic Reactivity LowModerateHigh (Due to ring deactivation)
Primary Use Starting MaterialTransient Intermediate Active Pharmaceutical Ingredient (API)
References
  • Yagupolskii, L. M. (1955).[3] Synthesis of aryl trifluoromethyl ethers. The foundational work establishing the conversion of trichloromethoxy groups to trifluoromethoxy using antimony fluorides.[4] [Source: Journal of General Chemistry USSR]

  • Feiring, A. E. (1979). Chemistry in Hydrogen Fluoride. 7. A Novel Synthesis of Aryl Trifluoromethyl Ethers. Describes the use of HF/CCl4 for in-situ generation and fluorination.

  • Marhold, A. (1996). Process for the preparation of trifluoromethoxy-anilines and -benzenes. Patent describing industrial protocols for chlorination/fluorination sequences.

  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. A comprehensive review of the reactivity and stability of -OCCl3 and -OCF3 groups. [5]

  • Sheppard, W. A. (1964). The Electronic Properties of Fluoroalkyl Groups. Fundamental physical organic chemistry explaining the electronic shifts from -OCH3 to -OCF3.

Sources

Protocols & Analytical Methods

Method

Technical Guide: Optimization of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene in Agrochemical Synthesis

This guide outlines the technical utilization of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene (CAS: 13630-15-4 analog/precursor), a critical intermediate in the synthesis of fluorinated agrochemicals.[1][2] Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical utilization of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene (CAS: 13630-15-4 analog/precursor), a critical intermediate in the synthesis of fluorinated agrochemicals.[1][2]

Executive Summary

4-Chloro-1-methyl-2-(trichloromethoxy)benzene is a high-value synthetic handle, primarily utilized as the direct precursor to 4-Chloro-1-methyl-2-(trifluoromethoxy)benzene .[1][2] The transformation of the trichloromethoxy moiety (-OCCl₃) into the trifluoromethoxy group (-OCF₃) is a pivotal step in modern agrochemical design.[1][2] The -OCF₃ group enhances lipophilicity and metabolic stability, making it a "privileged structure" in insecticides (e.g., benzoylureas) and herbicides.

This guide details the halogen exchange (fluorination) protocol and the subsequent oxidative functionalization of the methyl group, providing a roadmap from this intermediate to high-value benzoic acid building blocks.

Chemical Profile & Critical Hazards[1]

PropertySpecification
Chemical Name 4-Chloro-1-methyl-2-(trichloromethoxy)benzene
Functional Groups Aryl Chloride (-Cl), Methyl (-CH₃), Trichloromethoxy (-OCCl₃)
Molecular Weight ~260.93 g/mol
Physical State Viscous liquid or low-melting solid (dependent on purity)
Reactivity Class High. The -OCCl₃ group is moisture-sensitive and corrosive.[1][2][3][4]
Key Hazard Hydrolyzes to release Hydrogen Chloride (HCl) and Phosgene (COCl₂) equivalents upon thermal decomposition or contact with water.[1][2]

Application 1: Synthesis of the Trifluoromethoxy Derivative

The primary application of this intermediate is the synthesis of 4-Chloro-1-methyl-2-(trifluoromethoxy)benzene via the Swarts reaction.[1][2] This step is the "value-add" conversion, replacing labile chlorines with stable fluorines.[1]

Mechanism

The reaction proceeds via a Lewis Acid-catalyzed halogen exchange.[1][2] The -OCCl₃ group is activated by a catalyst (typically Antimony Pentachloride, SbCl₅, or HF complexes), allowing fluoride ions to displace chloride ions sequentially.

Protocol: High-Pressure Fluorination

Safety Note: This reaction utilizes Anhydrous Hydrogen Fluoride (AHF).[1][2] Full PPE (neoprene suits, face shields) and a specialized Hastelloy or Monel autoclave are mandatory.[1]

Reagents:

  • Substrate: 4-Chloro-1-methyl-2-(trichloromethoxy)benzene (1.0 eq)[1][2]

  • Fluorinating Agent: Anhydrous HF (6.0 - 10.0 eq)[1][2]

  • Catalyst: SbCl₅ (0.5 - 2.0 mol%)[1][2]

Step-by-Step Methodology:

  • Reactor Prep: Purge a 1L Hastelloy autoclave with N₂ to remove all moisture. Cool to -10°C.[1][2]

  • Charging: Charge the substrate and SbCl₅ catalyst under inert atmosphere.

  • HF Addition: Slowly introduce Anhydrous HF while maintaining the temperature below 0°C to manage the exotherm.

  • Reaction: Seal the reactor. Ramp temperature to 120°C - 140°C .[1][2] The pressure will rise significantly (generated HCl + vapor pressure of HF).[1][2]

  • Venting: Maintain pressure at ~20-25 bar by continuously venting the generated HCl gas through a caustic scrubber (NaOH). Critical: Efficient HCl removal drives the equilibrium forward.

  • Completion: Monitor via GC. Reaction is complete when the mono- and di-chloro intermediates (<1%) disappear.[1][2]

  • Workup: Cool to 0°C. Vent excess HF to the scrubber. Dilute the residue with Dichloromethane (DCM) and quench cautiously into ice water.[1][2]

  • Purification: Separate the organic layer, wash with NaHCO₃, dry over MgSO₄, and distill.

Target Product: 4-Chloro-1-methyl-2-(trifluoromethoxy)benzene.[1][2]

Application 2: Downstream Oxidation to Benzoic Acid

Once the -OCF₃ group is installed, the methyl group at Position 1 becomes the target for functionalization. The resulting 4-Chloro-2-(trifluoromethoxy)benzoic acid is a versatile building block for benzoylurea insecticides.[1][2]

Protocol: Catalytic Aerobic Oxidation

Reagents:

  • Substrate: 4-Chloro-1-methyl-2-(trifluoromethoxy)benzene[1][2]

  • Catalyst: Cobalt(II) Acetate / Manganese(II) Acetate system[1][2]

  • Promoter: Sodium Bromide (NaBr)[1][2]

  • Solvent: Acetic Acid[1][2]

Methodology:

  • Dissolve the substrate in Acetic Acid in a pressure reactor.

  • Add Co(OAc)₂ (1 mol%), Mn(OAc)₂ (1 mol%), and NaBr (2 mol%).

  • Pressurize with Air or Oxygen (10-20 bar) .

  • Heat to 150°C for 6-12 hours.

  • Workup: Cool and vent. The product often precipitates as the reaction cools. Filter the solids.[1][5] If soluble, remove acetic acid in vacuo and recrystallize from toluene.

Visualizing the Synthetic Pathway

The following diagram illustrates the transformation of the user's intermediate into key agrochemical scaffolds.

AgrochemicalPathway Intermediate STARTING MATERIAL 4-Chloro-1-methyl-2-(trichloromethoxy)benzene (Reactive Intermediate) Fluorination Step 1: Fluorination (HF / SbCl5) Intermediate->Fluorination Halogen Exchange Trifluoro KEY INTERMEDIATE 4-Chloro-1-methyl-2-(trifluoromethoxy)benzene (Stable Lipophilic Core) Fluorination->Trifluoro -3 HCl Oxidation Step 2: Oxidation (Co/Mn/O2) Trifluoro->Oxidation Side-chain Functionalization BenzoicAcid BUILDING BLOCK 4-Chloro-2-(trifluoromethoxy)benzoic acid Oxidation->BenzoicAcid -2 H Agrochem FINAL AGROCHEMICALS Benzoylurea Insecticides Diphenyl Ether Herbicides BenzoicAcid->Agrochem Amidation / Coupling

Figure 1: Synthetic workflow converting the trichloromethoxy precursor into high-value agrochemical building blocks.[1][2][6]

Comparison of Derivatives

DerivativeStructure KeyAgrochemical Utility
Starting Material -OCCl₃Precursor only; too reactive for field use.[1][2]
Trifluoro- Intermediate -OCF₃ / -CH₃Intermediate for herbicides; highly lipophilic.[1][2]
Benzoic Acid -OCF₃ / -COOHPrecursor to Flurazole analogs and chitin synthesis inhibitors.[1][2]
Benzaldehyde -OCF₃ / -CHOIntermediate for hydrazone-based insecticides.[1][2]

References

  • Preparation of (trifluoromethoxy)benzene compounds. PatSnap Patent Search. (2021).[1][2] Describes the chlorination of anisoles to trichloromethoxybenzenes and subsequent fluorination. Link

  • Synthesis of aryl trifluoromethyl ethers. Oakwood Chemical Application Note. (2021). Details the "Swarts" reaction conditions using HF and SbCl5 for converting -OCCl3 to -OCF3. Link

  • 4-Chloro-2-(trifluoromethyl)benzoic acid properties. CymitQuimica. (2025).[1][2] Highlights the downstream utility of the oxidized benzoic acid derivative in pharmaceutical and agrochemical synthesis.[3][7] Link

  • Toltrazuril and Triazine Herbicides. Grokipedia. (2025).[1][2] Provides context on the structural analogs used in coccidiostats and herbicides.[3] Link

  • Benzene, 1-chloro-4-(trichloromethyl)- Data. NIST Chemistry WebBook. (2025).[1][2] Provides physical property data for related chlorinated toluene derivatives. Link

Sources

Application

Application Note: Strategic Approaches to Nucleophilic Substitution of Trichloromethoxy Groups

Introduction: The Trichloromethoxy Group as a Versatile Synthetic Synthon The trichloromethoxy (-OCCl₃) group, and more broadly, the trichloromethyl group attached to an activating moiety, represents a unique and powerfu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Trichloromethoxy Group as a Versatile Synthetic Synthon

The trichloromethoxy (-OCCl₃) group, and more broadly, the trichloromethyl group attached to an activating moiety, represents a unique and powerful functional group in organic synthesis. While structurally reminiscent of a simple alkyl halide, its reactivity is considerably more complex and tunable. The presence of three chlorine atoms on a single carbon atom, which is in turn bonded to an oxygen, creates a highly electrophilic center. This unique electronic arrangement makes the trichloromethoxy group an excellent precursor for a variety of important chemical structures, including orthoesters, carbamates, and other functionalized carboxylic acid derivatives.

However, the successful transformation of this group requires a nuanced understanding of the interplay between the substrate's electronic properties, the nucleophile's character, and the specific reaction conditions. This application note provides researchers, scientists, and drug development professionals with a detailed guide to navigating the reaction conditions for nucleophilic substitution of trichloromethoxy and related trichloromethyl groups. We will move beyond simple procedural lists to explore the underlying mechanistic principles that govern selectivity and yield, empowering chemists to make informed decisions in their synthetic designs.

Mechanistic Considerations: Beyond Simple Sₙ1 and Sₙ2 Paradigms

The reactivity of the trichloromethyl group is not always a straightforward nucleophilic attack at the central carbon atom as seen in classic Sₙ1 or Sₙ2 reactions[1][2][3]. The specific mechanism is highly dependent on the electronic nature of the substrate and the type of nucleophile employed.

Classic Nucleophilic Displacement

For "hard" nucleophiles, particularly alkoxides, the reaction often proceeds through a classic nucleophilic substitution pathway at the carbon center. The reaction of a 1,1,1-trichloroalkane with a sodium alkoxide is a long-established method for producing orthoesters[4][5]. In this process, three successive substitutions of the chloride ions occur.

The Role of σ-Holes in Halogen-Centered Attack

A fascinating and non-classical pathway becomes dominant when the trichloromethyl group is attached to an electron-withdrawing system, such as a pyrimidine ring.[6][7] In these cases, the chlorine atoms themselves can behave as electrophilic centers. This is due to a phenomenon known as a "σ-hole," a region of positive electrostatic potential located on the halogen atom opposite to the C-Cl bond[6][7][8].

Soft nucleophiles, such as thiolates, are drawn to this electrophilic chlorine. The initial attack occurs not at the carbon, but at a chlorine atom, leading to the abstraction of a "Cl⁺" equivalent and the formation of a dichloromethyl carbanion. This initiates a stepwise reduction pathway rather than a direct substitution at the carbon center[6][7]. Understanding this mechanistic dichotomy is critical for predicting the outcome of reactions with different classes of nucleophiles.

sigma_hole_mechanism sub R-CCl₃ (Electron-Withdrawing R) intermediate [R-CCl₂⁻] + Nu-Cl sub->intermediate Attack at Cl (σ-hole) sub:e->intermediate:w nuc Nu:⁻ (e.g., RS⁻) product Further Reaction Products (e.g., Sulfide) sigma_hole δ⁺ σ-hole chlorine Cl carbon C anno_node

Caption: The σ-hole mechanism, where a nucleophile attacks a chlorine atom.

Key Factors Influencing Reaction Conditions

The success of a nucleophilic substitution on a trichloromethoxy group hinges on the careful control of several key parameters.

  • The Nature of the Nucleophile: This is the most critical factor determining the reaction outcome.

    • Oxygen Nucleophiles (Alkoxides, Phenoxides): Typically strong bases and hard nucleophiles, they favor attack at the carbon center to displace chloride. The most common application is the synthesis of orthoesters from trichloromethyl compounds and an excess of sodium alkoxide in the corresponding alcohol[4][5][9]. Anhydrous conditions are essential to prevent hydrolysis of the product.

    • Sulfur Nucleophiles (Thiolates): As softer nucleophiles, they are more likely to attack the electrophilic chlorine atoms (σ-hole) when the substrate is activated by electron-withdrawing groups, leading to reduction products[6][7].

    • Nitrogen Nucleophiles (Amines): Can react to form isocyanide dichlorides or, under forcing conditions, guanidines. The reactivity is analogous to the stepwise substitution seen in compounds like 2,4,6-trichloro-1,3,5-triazine (TCT), where the substitution of one chlorine atom deactivates the remaining positions to some extent[10][11].

  • Substrate Electronics: The presence of electron-withdrawing groups on the moiety attached to the trichloromethoxy group is crucial. These groups enhance the electrophilicity of both the central carbon and the chlorine atoms, making substitution more facile[6][12].

  • Solvent Choice: The solvent must be inert to the strong nucleophiles and reaction conditions.

    • For orthoester synthesis, the corresponding alcohol (e.g., methanol for trimethyl orthoesters, ethanol for triethyl orthoesters) is typically used as the solvent[5][9].

    • Polar aprotic solvents like DMF or acetonitrile can be effective for reactions involving other nucleophiles, as they can solvate the cations without interfering with the nucleophile[13].

  • Temperature Control: Temperature can dictate selectivity. Many substitutions are initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction, followed by warming to room temperature or refluxing to drive the reaction to completion[11][13].

  • Catalysis: While many reactions proceed with a strong base/nucleophile alone, Lewis acid catalysis can be employed for certain transformations. For example, Lewis acids like SbCl₅ are effective catalysts for the fluorination (substitution of Cl by F) of trichloromethoxy-benzene using HF[14].

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for the nucleophilic substitution of trichloromethyl groups with various nucleophiles.

Substrate TypeNucleophileSolventBase/CatalystTemp.Product TypeYield (%)Reference(s)
R-CCl₃Sodium Alkoxide (NaOR')R'OH-RefluxOrthoester (RC(OR')₃)Good to High[4][5][9]
TrichloromethylpyrimidineSodium ThiophenolateTHF/MeOH-RTPhenyl Sulfide (Reduction)Quantitative[6]
2-TrichloromethylbenzimidazoleMethanolMethanolNaOMeRefluxOrthoester derivativeNot specified[15]
2-TrichloromethylbenzimidazoleThiophenolDioxane-RefluxThioester derivativeNot specified[15]
Trichloromethoxy-benzeneHydrogen Fluoride (HF)Liquid PhaseSbCl₅ (2 mol%)50 °CTrifluoromethoxy-benzeneQuantitative[14]
2,4,6-Trichloro-1,3,5-triazine*Amine/Thiol/AlcoholDCMDIEA0 °C to RTSubstituted TriazineHigh[10][11]

*Note: 2,4,6-Trichloro-1,3,5-triazine is included as a highly relevant model system for understanding the stepwise substitution of multiple C-Cl bonds on an activated core.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations of trichloromethyl groups.

Protocol 1: Synthesis of a Trialkyl Orthoester via Alkoxide Substitution

This protocol describes the synthesis of a trialkyl orthoester from a 1,1,1-trichloroalkane, a classic and robust transformation.

Materials:

  • 1,1,1-trichloroalkane (e.g., Chloroform for orthoformates, or Benzotrichloride for orthobenzoates) (1.0 eq)

  • Sodium metal (3.1 eq)

  • Anhydrous Alcohol (e.g., Methanol or Ethanol)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for reflux and distillation

protocol_workflow start Start setup Assemble dry glassware under N₂ atmosphere start->setup alkoxide Prepare sodium alkoxide: Dissolve Na in anhydrous alcohol setup->alkoxide cool Cool alkoxide solution to 0-5 °C alkoxide->cool add_substrate Slowly add R-CCl₃ (1.0 eq) maintaining low temperature cool->add_substrate reflux Warm to RT, then reflux until completion (TLC/GC) add_substrate->reflux workup Cool, filter NaCl precipitate, neutralize filtrate reflux->workup purify Purify by fractional distillation under reduced pressure workup->purify end End: Characterize pure orthoester purify->end

Caption: General workflow for orthoester synthesis.

Procedure:

  • System Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the system is maintained under a positive pressure of inert gas throughout the reaction.

  • Alkoxide Preparation: In the reaction flask, carefully add sodium metal (3.1 eq) in small pieces to an excess of anhydrous alcohol (e.g., methanol) at a rate that maintains a controllable reflux. Allow all the sodium to react completely.

  • Substrate Addition: Cool the resulting sodium alkoxide solution to 0-5 °C using an ice bath. Slowly add the 1,1,1-trichloroalkane (1.0 eq) dropwise via the addition funnel. An exothermic reaction and the precipitation of sodium chloride will be observed. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux. Monitor the reaction's progress by TLC or GC analysis until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Remove the precipitated sodium chloride by filtration. The filtrate can be neutralized carefully with a weak acid (e.g., dry ice) if necessary.

  • Purification: The crude orthoester is purified by fractional distillation, often under reduced pressure, to yield the final product.

Protocol 2: Reductive Defluorination of an Activated Trichloromethylarene with a Thiolate

This protocol is based on the mechanistic findings for the reaction of activated trichloromethyl compounds with sulfur nucleophiles, which proceed via attack at a chlorine atom[6][7].

Materials:

  • Activated Trichloromethylarene (e.g., 2-(trichloromethyl)pyrimidine) (1.0 eq)

  • Thiol (e.g., Thiophenol) (excess, >3.0 eq)

  • Base (e.g., Sodium methoxide or Sodium hydride) to generate thiolate

  • Anhydrous solvent (e.g., THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • System Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve the thiol (e.g., thiophenol) in anhydrous THF.

  • Thiolate Generation: Cool the solution to 0 °C and add a suitable base (e.g., NaH) portion-wise to deprotonate the thiol and form the sodium thiolate in situ. Stir for 15-20 minutes at 0 °C.

  • Substrate Addition: Add a solution of the activated trichloromethylarene (1.0 eq) in a minimal amount of anhydrous THF to the thiolate solution dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours. The reaction progress can be monitored by ¹H-NMR or LC-MS, looking for the disappearance of the starting material and the appearance of the reduced product (e.g., the corresponding sulfide) and disulfide byproducts.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude residue can then be purified by column chromatography on silica gel to isolate the final product.

Conclusion

The nucleophilic substitution of trichloromethoxy and related trichloromethyl groups is a synthetically valuable but mechanistically complex process. A successful outcome is not merely a matter of choosing a nucleophile, but of understanding the subtle electronic factors that dictate the pathway of the reaction. For hard nucleophiles like alkoxides, a classic substitution at carbon prevails, providing reliable access to orthoesters. For softer nucleophiles reacting with activated substrates, a non-classical attack at an electrophilic chlorine atom can dominate, leading to reductive transformations. By carefully controlling the choice of nucleophile, solvent, temperature, and substrate, chemists can strategically leverage the unique reactivity of the trichloromethoxy group to achieve a wide range of synthetic goals.

References

  • Ortho ester - Wikipedia. [Link]

  • Reactivity of electrophilic chlorine atoms due to σ-holes: a mechanistic assessment of the chemical reduction of a trichloromethyl group by sulfur nucleophiles. RSC Publishing. [Link]

  • Reactivity of electrophilic chlorine atoms due to σ-holes: a mechanistic assessment of the chemical reduction of a trichloromethyl group by sulfur nucleophiles. RSC Publishing. [Link]

  • 2-Trihalogenomethylbenzazoles. Part III. Reactions of 2-trichloromethylbenzimidazole with nucleophiles. Journal of the Chemical Society C: Organic (RSC Publishing). [Link]

  • Reactivity of Electrophilic Chlorine Atoms Due to σ-holes. A Mechanistic Assessment of the Chemical Reduction of the Trichloromethyl Group by Sulfur Nucleophiles. ResearchGate. [Link]

  • A flexible Pinner preparation of orthoesters: The model case of trimethylorthobenzoate. RSC Publishing. [Link]

  • US6281392B1 - Preparation of orthoesters.
  • A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. Green Chemistry (RSC Publishing). [Link]

  • Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. ACS Central Science (ACS Publications). [Link]

  • Nucleophilic substitution - Wikipedia. [Link]

  • EP1002783A1 - Process for the preparation of ortho esters.
  • Greener Protocol for the Synthesis of Carbamates. Journal of Scientific Research. [Link]

  • Aliphatic Nucleophilic Substitution. SIUE. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]

  • 4.4: Nucleophilic substitution and elimination reactions. Chemistry LibreTexts. [Link]

  • Carbamate synthesis by carbamoylation. Organic Chemistry Portal. [Link]

  • Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles. Kwazulu-Natal Research Innovation and Sequencing Platform. [Link]

  • Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Publishing. [Link]

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. [Link]

  • Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. PMC. [Link]

  • Synthesis conditions and activity of various Lewis acids for the fluorination of trichloromethoxy-benzene by HF in liquid phase. ResearchGate. [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of 4-Chloro-1-methyl-2-(trifluoromethoxy)benzene

Abstract This document provides a comprehensive guide for the synthesis of 4-chloro-1-methyl-2-(trifluoromethoxy)benzene, a valuable building block in medicinal chemistry and drug discovery. The trifluoromethoxy (-OCF3)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-chloro-1-methyl-2-(trifluoromethoxy)benzene, a valuable building block in medicinal chemistry and drug discovery. The trifluoromethoxy (-OCF3) group is a key pharmacophore that can significantly enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.[1] This application note details a robust two-step synthetic sequence, commencing with the photochlorination of 4-chloro-2-methoxytoluene to yield the intermediate 4-chloro-1-methyl-2-(trichloromethoxy)benzene, followed by a classic Swarts-type halogen exchange reaction to afford the final trifluoromethoxy derivative. Detailed, step-by-step protocols, safety considerations for handling hazardous reagents, and expected analytical characterization data are provided to enable researchers to successfully replicate this synthesis.

Introduction: The Strategic Importance of the Trifluoromethoxy Group

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design.[1] Among these, the trifluoromethoxy (-OCF3) group has garnered significant attention for its unique electronic and physicochemical properties. Compared to its non-fluorinated analog, the methoxy group, the -OCF3 moiety is a powerful electron-withdrawing group and significantly increases a molecule's lipophilicity. This enhancement in lipophilicity can improve a drug candidate's ability to cross biological membranes, leading to better absorption, distribution, metabolism, and excretion (ADME) profiles. Furthermore, the carbon-fluorine bond is one of the strongest in organic chemistry, rendering the trifluoromethoxy group highly resistant to metabolic degradation and thereby increasing the in vivo half-life of a drug.

This guide focuses on the synthesis of 4-chloro-1-methyl-2-(trifluoromethoxy)benzene, a versatile intermediate for the development of novel therapeutics and agrochemicals. The described synthetic pathway is a well-established and reliable method for introducing the trifluoromethoxy group onto an aromatic scaffold.

Synthetic Strategy Overview

The conversion of 4-chloro-1-methyl-2-(trichloromethoxy)benzene to its trifluoromethoxy derivative is achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, 4-chloro-1-methyl-2-(trichloromethoxy)benzene, from the readily available starting material, 4-chloro-2-methoxytoluene. This is typically achieved via a free-radical photochlorination reaction. The second stage is the critical fluorination step, where the trichloromethoxy group is converted to the desired trifluoromethoxy group using a Swarts-type reaction with antimony trifluoride.

Synthesis_Workflow Start 4-Chloro-2-methoxytoluene Intermediate 4-Chloro-1-methyl-2-(trichloromethoxy)benzene Start->Intermediate Step 1: Photochlorination (Cl2, UV light) Final_Product 4-Chloro-1-methyl-2-(trifluoromethoxy)benzene Intermediate->Final_Product Step 2: Swarts Fluorination (SbF3, cat. SbCl5)

Figure 1: Overall synthetic workflow for the preparation of 4-chloro-1-methyl-2-(trifluoromethoxy)benzene.

Part 1: Synthesis of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene

The initial step in this synthesis is the exhaustive chlorination of the methyl group of the anisole starting material. Photochlorination is a well-established method for this transformation, utilizing ultraviolet (UV) light to initiate a free-radical chain reaction.[2]

Protocol 1: Photochlorination of 4-Chloro-2-methoxytoluene

Materials:

  • 4-Chloro-2-methoxytoluene

  • Carbon tetrachloride (CCl4), anhydrous

  • Chlorine gas (Cl2)

  • Nitrogen gas (N2)

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet tube, reflux condenser, and a gas outlet connected to a scrubber (containing a solution of sodium hydroxide to neutralize excess chlorine and HCl gas)

  • UV lamp (e.g., a high-pressure mercury lamp)

  • Inert atmosphere setup (N2 or Argon)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, assemble the reaction apparatus. Ensure all glassware is thoroughly dried.

  • Reagent Charging: To the three-necked flask, add 4-chloro-2-methoxytoluene (1 equivalent) and anhydrous carbon tetrachloride to make an approximately 1 M solution.

  • Inerting: Purge the system with nitrogen gas for 15-20 minutes to remove any oxygen.

  • Reaction Initiation: Begin stirring the solution and position the UV lamp approximately 10-15 cm from the flask.

  • Chlorine Addition: Slowly bubble chlorine gas through the solution via the gas inlet tube. The reaction is exothermic, and the rate of chlorine addition should be controlled to maintain a gentle reflux.

  • Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) or 1H NMR by taking small aliquots from the reaction mixture. The disappearance of the starting material's methoxy signal and the appearance of new signals corresponding to the mono-, di-, and trichlorinated intermediates will be observed. The reaction should be continued until the starting material is consumed and the desired trichloromethyl product is the major component.

  • Work-up: Once the reaction is complete, stop the chlorine flow and turn off the UV lamp. Purge the reaction mixture with nitrogen gas to remove any dissolved chlorine and HCl.

  • Purification: The solvent is removed under reduced pressure. The crude 4-chloro-1-methyl-2-(trichloromethoxy)benzene can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Part 2: Conversion to 4-Chloro-1-methyl-2-(trifluoromethoxy)benzene

The second and final stage of the synthesis is the conversion of the trichloromethoxy group to the trifluoromethoxy group. The Swarts reaction, which employs antimony trifluoride (SbF3), is a classic and effective method for this halogen exchange.[3][4] The reaction is typically catalyzed by a small amount of a Lewis acid, such as antimony pentachloride (SbCl5), which helps to facilitate the fluoride-chloride exchange.[3]

Protocol 2: Swarts Fluorination

Materials:

  • 4-Chloro-1-methyl-2-(trichloromethoxy)benzene

  • Antimony trifluoride (SbF3)

  • Antimony pentachloride (SbCl5) (catalytic amount)

  • Inert, high-boiling solvent (e.g., dichlorobenzene or without solvent)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a fume hood, assemble the reaction apparatus under a nitrogen atmosphere.

  • Reagent Charging: To the flask, add 4-chloro-1-methyl-2-(trichloromethoxy)benzene (1 equivalent) and antimony trifluoride (approximately 1.5-2.0 equivalents). A catalytic amount of antimony pentachloride (0.05-0.1 equivalents) is then carefully added. The reaction can also be performed neat (without solvent).

  • Reaction: Heat the reaction mixture with vigorous stirring to 140-160 °C. The reaction progress can be monitored by GC-MS or 19F NMR.

  • Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Carefully quench the reaction by slowly adding the mixture to a stirred solution of saturated aqueous sodium bicarbonate. Caution: This should be done slowly and in a well-ventilated fume hood as the quenching process can be exothermic and may release fumes.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is then purified by vacuum distillation to yield pure 4-chloro-1-methyl-2-(trifluoromethoxy)benzene.

Data and Expected Results

ParameterStep 1: PhotochlorinationStep 2: Swarts Fluorination
Starting Material 4-Chloro-2-methoxytoluene4-Chloro-1-methyl-2-(trichloromethoxy)benzene
Key Reagents Cl2, UV lightSbF3, cat. SbCl5
Typical Yield 70-85%60-80%
Product Purity >90% (crude)>98% (after distillation)
Analytical Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum of the final product is expected to show characteristic signals for the aromatic protons and the methyl group. The aromatic protons will appear as a multiplet in the range of δ 7.0-7.4 ppm. The methyl group protons will appear as a singlet around δ 2.3 ppm.

  • ¹⁹F NMR (470 MHz, CDCl₃): The fluorine NMR is a crucial technique for confirming the presence of the -OCF₃ group. A single sharp signal is expected in the range of δ -58 to -60 ppm (relative to CFCl₃).[5]

  • ¹³C NMR (125 MHz, CDCl₃): The carbon spectrum will show signals for the aromatic carbons, the methyl carbon, and a characteristic quartet for the trifluoromethyl carbon around δ 120-125 ppm with a large C-F coupling constant (J ≈ 255-260 Hz).

2. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is an excellent technique for monitoring the reaction progress and confirming the identity and purity of the final product.[6][7][8][9] The mass spectrum of 4-chloro-1-methyl-2-(trifluoromethoxy)benzene will show a molecular ion peak (M+) corresponding to its molecular weight, along with characteristic fragmentation patterns, including the loss of the trifluoromethyl group.

Safety and Handling

Extreme caution must be exercised when performing these reactions.

  • Chlorine Gas: Chlorine is a highly toxic and corrosive gas. All manipulations involving chlorine must be performed in a well-ventilated fume hood. A scrubber containing a sodium hydroxide solution should always be used to neutralize excess chlorine.

  • Antimony Compounds: Antimony trifluoride and antimony pentachloride are toxic and corrosive.[3][10] They should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Photochlorination: UV radiation is harmful to the eyes and skin. The reaction setup should be shielded to prevent exposure.

  • Exothermic Reactions: Both the chlorination and the quenching of the Swarts reaction can be exothermic. Proper cooling and slow addition of reagents are essential to control the reaction temperature.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of 4-chloro-1-methyl-2-(trifluoromethoxy)benzene. The protocols are based on well-established chemical transformations and are supported by a clear understanding of the underlying reaction mechanisms. By following the outlined procedures and adhering to the necessary safety precautions, researchers can efficiently synthesize this valuable fluorinated building block for application in drug discovery and development programs.

References

  • US Patent No. US4046656A. (1977). Photochlorination process for methyl aromatic compounds.
  • Supporting Information for a scientific article. (n.d.). Royal Society of Chemistry.
  • Ngai, M.-Y., et al. (2022). Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. Journal of the American Chemical Society.
  • Preparation of trifluoromethyl(trimethyl)silane using Swarts reaction. (2018). Fluorine notes, 5(120). [Link]

  • Tang, X., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society, 140(23), 7051-7055. [Link]

  • A sensitive and simple GC method was developed for the separation and quantification of related impurities in 4-(trifluoromethoxy Aniline) (4-TFMA), which is a key intermediate of Riluzole. (2010, August 11). Trade Science Inc. - INDIA. [Link]

  • 4-chloro-1-fluoro-2-(trifluoromethyl)benzene. (n.d.). PubChemLite. [Link]

  • Define the Swarts reaction. - Examples & Equation. (n.d.). CK-12 Foundation. [Link]

  • Salomé, J., Mauger, C., Brunet, S., & Schanen, V. (2004). Synthesis conditions and activity of various Lewis acids for the fluorination of trichloromethoxy-benzene by HF in liquid phase. Journal of Fluorine Chemistry, 125(12), 1947-1950. [Link]

  • 19F NMR Reference Standards. (n.d.). University of Wisconsin-Madison. [Link]

  • EP Patent No. EP0534412B1. (1996). Process for the production of 4-chloro-trichloro-methyl benzene.
  • Sokolenko, T. M., Petko, K. I., & Yagupolskii, L. M. (2009). N-Trifluoromethylazoles. Chemistry of Heterocyclic Compounds, 45(4), 435-442. [Link]

  • 4-CHLORO-2-METHOXY-1-METHYLBENZENE. (n.d.). precisionFDA. [Link]

  • Manteau, B., Genix, P., Karmazin, L., & Leroux, F. R. (2010). A General Approach to (Trifluoromethoxy)pyridines: First X-Ray Structure Determinations and Quantum Chemistry Studies. European Journal of Organic Chemistry, 2010(31), 5969-5978. [Link]

  • Shimbo, E., & Nagao, Y. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Shimadzu. [Link]

  • Kinyua, J., et al. (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 11(23), 2973-2981. [Link]

  • CN Patent No. CN102952039A. (2013). Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
  • A novel synthetic method of 4-chloro-1, 2-bimethyl-benzene by high selective chlorination reaction. (n.d.). ResearchGate. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Llorca-Pórcel, J., et al. (2020). Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water. Journal of Chromatography A, 1610, 460463. [Link]

  • Utility of comprehensive GC×GC-TOFMS in elucidation of aromatic hydrocarbon biomarkers. (n.d.). ResearchGate. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI. [Link]

Sources

Application

Application Note: Catalytic Hydrogenation Strategies for 4-Chloro-1-methyl-2-(trichloromethoxy)benzene

This Application Note is designed for researchers and process chemists working with 4-Chloro-1-methyl-2-(trichloromethoxy)benzene . The guide addresses the specific challenges of subjecting this poly-chlorinated aryl eth...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists working with 4-Chloro-1-methyl-2-(trichloromethoxy)benzene .

The guide addresses the specific challenges of subjecting this poly-chlorinated aryl ether to catalytic hydrogenation. Due to the high lability of the trichloromethoxy group (–OCCl₃) and the aryl chloride (Ar–Cl), standard hydrogenation protocols will lead to uncontrolled hydrodechlorination (HDC). This guide provides tailored protocols for chemoselective transformation and controlled dehalogenation .

Part 1: Executive Summary & Chemical Logic

The Substrate Challenge

The target molecule contains three distinct reactive sites under hydrogenation conditions:

  • Trichloromethoxy Group (–OCCl₃): An

    
    -halo ether motif. These C–Cl bonds are exceptionally labile toward hydrogenolysis due to the stabilization of the radical/cation intermediate by the adjacent oxygen.
    
  • Aryl Chloride (Ar–Cl): Susceptible to oxidative addition by transition metals (Pd, Ni), leading to hydrodechlorination.

  • Aromatic Ring: Generally stable but reducible under vigorous conditions (Rh/Ru, high pressure).

The "Selectivity Cliff"

The primary objective in hydrogenating this substrate is typically controlled hydrodechlorination (converting –OCCl₃ to –OCH₃ or –OCHCl₂) or remediation (total dechlorination). Preserving the –OCCl₃ group under H₂ atmosphere requires specialized "poisoned" catalysts, as standard Pd/C will rapidly strip all chlorine atoms.

Reaction Pathway Map

The following diagram illustrates the competitive pathways during catalytic hydrogenation.

ReactionPathways Start 4-Chloro-1-methyl-2- (trichloromethoxy)benzene PathA Pathway A: Controlled HDC (Target: -OCCl3 → -OCH3) Start->PathA Pd/C + Amine Poison (Mild P, T) PathB Pathway B: Total HDC (Remediation/Waste) Start->PathB Pd/C + Base (High P, T) PathC Pathway C: Preservation (Target: Keep -OCCl3) Start->PathC Pt/C (Sulfided) (Very Mild) ProductA 4-Chloro-2-methoxy-1-methylbenzene (Ar-Cl intact, Ether reduced) PathA->ProductA ProductB 2-Methoxy-1-methylbenzene (All Cl removed) PathB->ProductB ProductC Requires Non-H2 Methods (e.g., Hydride reduction) PathC->ProductC

Figure 1: Divergent reaction pathways based on catalyst choice and conditions. Pathway A is the most common synthetic utility.

Part 2: Detailed Experimental Protocols

Protocol A: Selective Reduction of –OCCl₃ to –OCH₃ (Anisole Synthesis)

This method selectively reduces the trichloromethoxy group to a methoxy group while attempting to preserve the aryl chloride. This is useful for synthesizing chlorinated anisoles from chlorination byproducts.

Mechanism: The


-C–Cl bonds are weaker than the Ar–Cl bond. By controlling temperature and using a mild base, kinetic selectivity is achieved.

Reagents & Equipment:

  • Substrate: 10 mmol 4-Chloro-1-methyl-2-(trichloromethoxy)benzene.

  • Catalyst: 5% Pd/BaSO₄ (Rosenmund catalyst) or 5% Pd/C (poisoned with quinoline).

  • Solvent: Ethyl Acetate (EtOAc) or Toluene (Non-polar solvents retard Ar-Cl reduction).

  • Base: Sodium Acetate (NaOAc) - 3.3 equivalents (buffers HCl without promoting rapid Ar-Cl cleavage).

  • H₂ Source: Balloon (1 atm) or low-pressure shaker (1-3 bar).

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of substrate in 50 mL of EtOAc.

  • Scavenger Addition: Add 33 mmol of anhydrous NaOAc. The base is critical to neutralize the 3 moles of HCl generated from the –OCCl₃ reduction.

  • Catalyst Loading: Add 5 mol% Pd/BaSO₄. Note: Pd/BaSO₄ is less aggressive toward Ar-Cl than Pd/C.

  • Hydrogenation: Purge with N₂, then introduce H₂. Stir vigorously at 20°C (Room Temp) .

    • Critical Control Point: Monitor reaction by GC-MS every 30 minutes. The reaction is complete when the peak for –OCCl₃ disappears. Stop immediately to prevent Ar-Cl loss.

  • Work-up: Filter catalyst through Celite. Wash filtrate with water (2x) to remove salts. Dry organic layer over MgSO₄ and concentrate.

Expected Outcome: >85% yield of 4-Chloro-2-methoxy-1-methylbenzene.

Protocol B: Total Hydrodechlorination (Remediation/Detoxification)

Used for waste treatment to convert the toxic polychlorinated ether into biodegradable methyl anisole derivatives.

Reagents & Equipment:

  • Catalyst: 10% Pd/C (Degussa type E101).

  • Solvent: Methanol/Water (9:1). Polar protic solvents accelerate HDC.

  • Base: NaOH (4.5 equivalents) or Et₃N.

  • Conditions: 50°C, 5 bar H₂ pressure.

Step-by-Step Workflow:

  • Loading: Charge autoclave with substrate, MeOH, and NaOH solution.

  • Catalyst: Add 10 wt% of Pd/C (wet).

  • Reaction: Pressurize to 5 bar H₂ and heat to 50°C. Stir at 1000 rpm to eliminate mass transfer limitations.

  • Completion: Reaction is typically complete in <2 hours.

  • Result: Quantitative conversion to 2-methoxy-1-methylbenzene (o-methylanisole) and NaCl.

Part 3: Data Analysis & Troubleshooting

Comparative Catalyst Performance Table

The following data summarizes the selectivity of different catalytic systems for this specific substrate.

Catalyst SystemSolventAdditivePrimary ProductSelectivity Note
10% Pd/C MethanolNaOHDechlorinated Anisole Aggressive; removes all Cl atoms.
5% Pd/BaSO₄ EtOAcNaOAc4-Chloro-2-methoxy... Preserves Ar-Cl; reduces –OCCl₃.
Pt/C (Sulfided) TolueneNoneNo Reaction / Slow High Cl retention; requires high P/T.
Raney Ni EthanolEt₃NMixture Often leads to ring hydrogenation side-products.
Process Safety: HCl Management

Hydrogenation of –OCCl₃ generates 3 equivalents of HCl per molecule.

  • Risk: Unneutralized HCl will poison the catalyst and corrode the reactor.

  • Mitigation: Always use >3.1 equivalents of base. For scale-up, use an automated dosing pump to maintain pH > 7.

Experimental Setup Diagram

The following Graphviz diagram outlines the critical decision logic for the experimentalist.

ExperimentalLogic Start Start: Substrate Preparation CheckGoal Goal: Retain Ar-Cl? Start->CheckGoal SolventChoice1 Select Solvent: EtOAc or Toluene CheckGoal->SolventChoice1 Yes SolventChoice2 Select Solvent: Methanol/Water CheckGoal->SolventChoice2 No CatChoice1 Select Catalyst: Pd/BaSO4 or Sulfided Pt/C SolventChoice1->CatChoice1 BaseChoice1 Base: NaOAc or NaHCO3 (Weak) CatChoice1->BaseChoice1 Run Run Hydrogenation Monitor H2 Uptake BaseChoice1->Run CatChoice2 Select Catalyst: 10% Pd/C SolventChoice2->CatChoice2 BaseChoice2 Base: NaOH or Et3N (Strong) CatChoice2->BaseChoice2 BaseChoice2->Run Workup Filter & Neutralize Run->Workup

Figure 2: Decision tree for optimizing reaction conditions based on selectivity requirements.

Part 4: References

  • Vertex AI Search. (2025). Catalytic hydrogenation of trichloromethoxy group. Retrieved from 1

  • TCI Chemicals. (2025). Hydrogenation Catalysts and Selectivity. Retrieved from 2

  • ResearchGate. (2025). Catalytic hydrodechlorination of 1,2,4-trichlorobenzene over Pd/Mg(Al)O catalysts. Retrieved from 3

  • PubChem. (2025).[4] 1-Chloro-4-[(chloromethoxy)methyl]benzene Structure and Properties. Retrieved from 4

  • Academia.edu. (2025). Reduction of Trichloromethyl to gem-Dichloromethyl Group with Triphenylphosphine. Retrieved from 5

Sources

Method

Solvent selection for reactions involving 4-Chloro-1-methyl-2-(trichloromethoxy)benzene

Technical Application Note: Solvent Engineering for 4-Chloro-1-methyl-2-(trichloromethoxy)benzene Executive Summary 4-Chloro-1-methyl-2-(trichloromethoxy)benzene (CMTB) is a specialized, high-value intermediate, primaril...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Solvent Engineering for 4-Chloro-1-methyl-2-(trichloromethoxy)benzene

Executive Summary

4-Chloro-1-methyl-2-(trichloromethoxy)benzene (CMTB) is a specialized, high-value intermediate, primarily utilized as a precursor for trifluoromethoxy bioisosteres in medicinal chemistry and agrochemical synthesis. Its core functionality, the trichloromethoxy group (


), represents a "masked" trifluoromethoxy moiety, activatable via halogen exchange (Swarts reaction).

However, the


 group imparts significant chemical instability, specifically susceptibility to hydrolysis and solvolysis. This guide provides a rigorous framework for solvent selection, moving beyond simple solubility to address chemoselectivity , process safety , and yield optimization .

Critical Solvent Directive:

  • Preferred Reaction Media: Anhydrous Hydrogen Fluoride (aHF), Benzotrifluoride (BTF).

  • Preferred Inert Carriers: Dichloromethane (DCM), Chlorobenzene.

  • Strictly Prohibited: Water, Alcohols (MeOH, EtOH), DMSO, DMF (unless strictly anhydrous and low temp).

Physicochemical Profile & Solvent Thermodynamics

Understanding the solute-solvent interaction is critical for CMTB due to the steric crowding of the ortho-methyl group and the electronic deactivation from the para-chloro substituent.

Hansen Solubility Parameters (Estimated)

To predict solubility behavior, we utilize estimated Hansen parameters (


 dispersion, 

polar,

hydrogen bonding).
Solvent ClassRepresentative Solvent

(MPa

)
Interaction PredictionSuitability
Target Solute CMTB ~20.5 N/A N/A
Chlorinated AromaticChlorobenzene19.6Excellent MatchHigh (Storage/Transport)
Fluorinated AromaticBenzotrifluoride (BTF)17.8Good MatchHigh (Radical Chlorination)
Polar AproticAcetonitrile24.3Moderate MismatchMedium (Use with caution)
ProticMethanol29.6High Mismatch + ReactiveFORBIDDEN (Solvolysis)
AliphaticHexane14.9Poor SolubilityLow (Precipitation only)
Stability Matrix

The trichloromethoxy group is an "activated ether." In the presence of Lewis acids or protic solvents, it degrades.

  • Hydrolysis Pathway:

    
     (via unstable carbonate intermediates).
    
  • Alcoholysis Pathway:

    
    .
    

Critical Reaction Workflows

Scenario A: Fluorination (Synthesis of Trifluoromethoxy Analog)

This is the primary application of CMTB. The transformation


 requires aggressive conditions.
  • Standard Solvent: Anhydrous Hydrogen Fluoride (aHF) .

    • Role: Acts as both solvent and reagent.[1][2]

    • Catalyst: Antimony Pentachloride (

      
      ) or 
      
      
      
      .
    • Protocol Note: No organic co-solvent is typically required if aHF is used in excess (10-20 eq).

  • Alternative Solvent: Sulfolane or Benzotrifluoride (BTF) .

    • Use Case: When vapor pressure control is needed or to mitigate HF corrosion on specific reactor grades.

Scenario B: Radical Chlorination (Synthesis of CMTB)

If synthesizing CMTB from 4-chloro-2-methoxy-1-methylbenzene (chloro-cresol methyl ether):

  • Recommended Solvent: Benzotrifluoride (BTF) or p-Chlorobenzotrifluoride (PCBTF) .

    • Why: Unlike

      
       (ozone depleting) or Chlorobenzene (susceptible to ring chlorination), BTF is inert to radical conditions and suppresses side-reactions on the aromatic ring.
      

Visual Decision Guides

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Solvent Selection for 4-Chloro-1-methyl-2-(trichloromethoxy)benzene ProcessType Identify Process Step Start->ProcessType Reaction Reaction / Transformation ProcessType->Reaction Storage Storage / Handling ProcessType->Storage RxnType Reaction Type? Reaction->RxnType SolvInert Use: DCM, Chlorobenzene Strictly Anhydrous Storage->SolvInert Fluorination Fluorination (-OCCl3 -> -OCF3) RxnType->Fluorination Radical Radical Chlorination RxnType->Radical Nucleophilic Nucleophilic Substitution RxnType->Nucleophilic SolvHF Use: Anhydrous HF (Neat or with Sulfolane) Fluorination->SolvHF SolvBTF Use: Benzotrifluoride (BTF) Avoids ring chlorination Radical->SolvBTF Avoid STOP: High Risk of Hydrolysis/Solvolysis Avoid Alcohols, Water, Wet DMSO Nucleophilic->Avoid Unstable Substrate

Caption: Decision matrix for selecting solvents based on process intent. Green nodes indicate validated solvent systems.

Detailed Experimental Protocols

Protocol A: Solvent Compatibility Screening (Self-Validating)

Objective: Verify the stability of CMTB in a proposed solvent before scale-up.

Materials:

  • CMTB (100 mg)

  • Deuterated Solvent (0.6 mL) or HPLC grade solvent.

  • Internal Standard (e.g., 1,3,5-Trimethoxybenzene).

Procedure:

  • Preparation: In a glovebox (

    
     ppm 
    
    
    
    ), dissolve 100 mg CMTB in 1.0 mL of the test solvent.
  • Baseline Analysis: Immediately take a 50

    
     aliquot, dilute in anhydrous 
    
    
    
    , and acquire a
    
    
    NMR. Focus on the methyl peak at
    
    
    ppm.
  • Stress Test: Heat the solution to

    
     for 4 hours in a sealed vial.
    
  • Validation: Re-analyze via NMR or GC-MS.

    • Pass Criteria:

      
       recovery of parent peak; no appearance of phenolic -OH signals or aldehyde protons (hydrolysis products).
      
    • Fail Criteria: Appearance of precipitate (HCl salts) or new peaks in the aromatic region.

Protocol B: Fluorination to 4-Chloro-1-methyl-2-(trifluoromethoxy)benzene

Context: This is the standard industrial application (Swarts Reaction).

Safety Warning: HF is fatal upon contact. Use specialized PPE and calcium gluconate gel availability.

Reagents:

  • Substrate: 4-Chloro-1-methyl-2-(trichloromethoxy)benzene (1.0 eq).

  • Reagent/Solvent: Anhydrous HF (15.0 eq).

  • Catalyst:

    
     (0.05 eq).
    

Workflow:

  • Reactor Setup: Use a Hastelloy-C or Monel autoclave. Glass is strictly forbidden.

  • Charging: Cool reactor to ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    . Charge anhydrous HF.
    
  • Catalyst Addition: Add

    
     slowly under 
    
    
    
    atmosphere.
  • Substrate Addition: Pump in CMTB (liquid) slowly. The reaction is exothermic.

  • Reaction: Seal reactor and heat to

    
    . Pressure will rise (HCl generation).
    
  • Venting: Maintain pressure at

    
     bar by bleeding off HCl gas through a caustic scrubber.
    
  • Workup:

    • Cool to

      
      .
      
    • Transfer reaction mass onto crushed ice/water (carefully!) or distill off excess HF.

    • Extract organic phase with Dichloromethane (DCM) .

    • Wash with

      
       until neutral.
      
    • Dry over

      
       and concentrate.
      
Figure 2: Fluorination Workflow Diagram

FluorinationWorkflow Feed Feed: CMTB + SbCl5 Reactor Autoclave (Monel) Solvent: aHF T: 90-100°C Feed->Reactor Pump Scrubber Scrubber Remove HCl gas Reactor->Scrubber HCl Venting Quench Quench Ice/Water or Distillation Reactor->Quench Crude Mass Extraction Extraction Solvent: DCM Quench->Extraction Product Product: Trifluoromethoxy Analog Extraction->Product

Caption: Process flow for the conversion of CMTB using HF as the reactive solvent.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Hydrolysis) Wet Solvent / Moisture IngressDry solvents over 3Å molecular sieves. Ensure reactor is pressure-tested with

.
Ring Chlorination Wrong Solvent in Precursor StepSwitch from Chlorobenzene to Benzotrifluoride (BTF) . BTF suppresses electrophilic attack on the ring.
Corrosion of Reactor Wet HFEnsure HF water content is

ppm. Water + HF is highly corrosive to metals.
Incomplete Conversion Low Catalyst ActivityIncrease

load or temperature. Ensure HCl is vented to shift equilibrium.

References

  • Preparation method of (trifluoromethoxy)benzene compound . Patent CN103553884.[2][3] Vertex AI Grounding Source. 4

  • Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds . Patent WO2016125185A2.[2] Vertex AI Grounding Source. 3

  • Method of making trichloromethoxybenzene . Patent EP0860416A1. Vertex AI Grounding Source. 5

  • Process for the production of 4-chloro-trichloro-methyl benzene . Patent EP0534412B1. Vertex AI Grounding Source. 6

  • 4-Chloro-2-fluoro-1-(trichloromethyl)benzene Properties . Sigma-Aldrich. Vertex AI Grounding Source. Link

Sources

Application

Strategic Utilization of Trichloromethoxy-Substituted Benzenes as Gateways to Fluorinated Pharmacophores

Topic: Applications of Trichloromethoxy-Substituted Benzenes in Pharmaceutical Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals[1] [1]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of Trichloromethoxy-Substituted Benzenes in Pharmaceutical Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

In modern pharmaceutical synthesis, trichloromethoxy-substituted benzenes (


)  serve a critical, albeit transient, role.[1] They are rarely the final pharmacophore due to hydrolytic instability; rather, they function as the primary synthetic gateway to trifluoromethoxy (

) motifs
.[1] The

group is highly prized in medicinal chemistry for its ability to enhance lipophilicity (LogP), metabolic stability, and membrane permeability without significantly altering steric bulk compared to a methoxy group.[1]

This guide details the operational protocols for generating trichloromethoxy intermediates via radical photo-chlorination and their subsequent conversion to fluorinated APIs, using Riluzole (ALS therapeutic) as the primary case study.[1]

Chemical Properties & Mechanistic Grounding[1]

The "Transient Intermediate" Paradigm

The trichloromethoxy group is electronically withdrawing and lipophilic but chemically labile.[1] Unlike the robust trifluoromethoxy group, the


 bonds in 

are susceptible to hydrolysis, converting to carbonates or phenols in the presence of moisture.[1] Therefore, these compounds must be handled under strictly anhydrous conditions and are typically processed immediately into their fluorinated counterparts.[1]
Reaction Pathway: The Radical Chlorination Sequence

The synthesis of trichloromethoxybenzene proceeds via a free-radical chain mechanism starting from anisole (methoxybenzene).[1] This reaction requires actinic radiation (UV) and a chlorine source.[1][2][3]

Key Challenges:

  • Ring Chlorination: Electrophilic aromatic substitution (EAS) on the benzene ring is a competing side reaction.[1]

  • Solvent Selection: Carbon tetrachloride (

    
    ) was historically used but is now banned.[1] Benzotrifluoride (BTF)  or Parachlorobenzotrifluoride (PCBTF)  are the modern, green standard solvents due to their radical inertness and ability to suppress ring chlorination.[1]
    

RadicalMechanism Cl2 Cl2 Gas Radical 2 Cl• (Radicals) Cl2->Radical UV Light (hν) Inter1 Ph-OCH2• Radical->Inter1 H-Abstraction Anisole Anisole (Ph-OCH3) Anisole->Inter1 SideProduct Ring Chlorinated Impurities Anisole->SideProduct Electrophilic Attack (Avoided by Solvent) Inter2 Ph-OCHCl2 Inter1->Inter2 + Cl2 / - HCl Product Trichloromethoxybenzene (Ph-OCCl3) Inter2->Product Repeat Radical Cycle

Figure 1: Radical chain mechanism for the photo-chlorination of anisole.[1] Note the competition between side-chain chlorination (desired) and ring chlorination (undesired).[1]

Experimental Protocols

Protocol A: Synthesis of (Trichloromethoxy)benzene via Radical Photo-Chlorination

Objective: Convert Anisole to (Trichloromethoxy)benzene with <5% ring chlorination.[1]

Reagents & Equipment:

  • Substrate: Anisole (purity >99%).[1]

  • Reagent: Chlorine gas (

    
    ), dried.[1]
    
  • Solvent: Parachlorobenzotrifluoride (PCBTF) or Benzotrifluoride (BTF).[1]

  • Catalyst/Initiator: UV Mercury Vapor Lamp (medium pressure).[1]

  • Apparatus: Jacketed photochemical reactor with quartz immersion well, gas sparger, and caustic scrubber (

    
    ) for 
    
    
    
    off-gas.[1]

Step-by-Step Methodology:

  • Preparation: Charge the reactor with Anisole (1.0 eq) and PCBTF (4.0 volumes). The high dilution and electron-deficient nature of PCBTF suppress electrophilic ring chlorination [1].[1]

  • Initiation: Deoxygenate the solution with

    
     sparging for 15 minutes. Turn on the cooling condenser (-10°C) to prevent solvent loss. Ignite the UV lamp.
    
  • Chlorination: Introduce

    
     gas slowly through the sparger.[1] Maintain reaction temperature at 100–110°C (Reflux) . The high temperature favors the radical pathway over the ionic pathway.[1]
    
    • Critical Control Point: Monitor reaction progress via GC. You will observe the sequential appearance of mono-, di-, and trichloromethyl ethers.[1]

  • Completion: Continue chlorination until Anisole is <0.5% and the dichloromethyl intermediate is <1.0%.

  • Work-up: Purge the reaction mass with

    
     to remove residual 
    
    
    
    and dissolved
    
    
    .
  • Isolation: Distill the solvent (PCBTF) for recycling. The residue is crude (Trichloromethoxy)benzene (typically >93% purity).

    • Storage: Store under

      
       in a dark, cool place. Do not expose to moisture. [1]
      
Protocol B: Fluorination to (Trifluoromethoxy)benzene (The Swarts Reaction Variant)

Objective: Convert the trichloromethoxy intermediate to the stable trifluoromethoxy pharmacophore.[1]

Reagents:

  • Substrate: Crude (Trichloromethoxy)benzene.[1]

  • Fluorinating Agent: Anhydrous Hydrogen Fluoride (AHF) or Antimony Trifluoride (

    
    ) with 
    
    
    
    catalyst.[1]
  • Safety Note: HF is fatal upon skin contact.[1] Full PPE (neoprene suits) and calcium gluconate antidote must be available.[1]

Methodology (HF Route):

  • Setup: Use a Hastelloy or Monel autoclave (resistant to HF).[1]

  • Addition: Charge crude (Trichloromethoxy)benzene. Cool to 0°C.[1]

  • Fluorination: Introduce Anhydrous HF (4.0 eq). Seal the reactor.

  • Reaction: Heat to 80–100°C under autogenous pressure (approx. 15–20 bar) for 4–6 hours.

    • Mechanism:[4][5][6][7][8]

      
      .
      
  • Work-up: Vent

    
     gas to a scrubber. Distill the excess HF.[1]
    
  • Neutralization: Wash the organic layer with ice-cold 5%

    
     solution.[1]
    
  • Purification: Fractional distillation yields (Trifluoromethoxy)benzene (bp 102°C).

Case Study: Synthesis of Riluzole (ALS Therapeutic)

Riluzole (6-(trifluoromethoxy)benzothiazole-2-amine) is the standard-of-care drug for Amyotrophic Lateral Sclerosis (ALS).[1][4] Its synthesis exemplifies the industrial utility of the trichloromethoxy pathway.[1][8]

The Synthetic Workflow

The route begins with the trichloromethoxy intermediate, fluorinates it, nitrates the ring, reduces to the aniline, and finally cyclizes to the benzothiazole.[1]

RiluzoleSynthesis Step1 Anisole Step2 (Trichloromethoxy)benzene [Transient Intermediate] Step1->Step2 Cl2, UV, PCBTF (110°C) Step3 (Trifluoromethoxy)benzene [Stable Pharmacophore] Step2->Step3 Anhydrous HF (90°C) Step4 4-(Trifluoromethoxy)nitrobenzene Step3->Step4 HNO3/H2SO4 (Nitration) Step5 4-(Trifluoromethoxy)aniline Step4->Step5 H2, Pd/C (Reduction) Riluzole RILUZOLE (6-trifluoromethoxy-2-aminobenzothiazole) Step5->Riluzole KSCN, Br2 (Cyclization)

Figure 2: Industrial synthesis pathway for Riluzole, highlighting the critical trichloromethoxy -> trifluoromethoxy transformation.[1]

Critical Process Parameters (CPP)
ParameterSpecificationReason for Control
Water Content (Step 1) < 100 ppmMoisture hydrolyzes

to carbonates (

), reducing yield.[1]
UV Wavelength 254–365 nmOptimal for

radical cleavage; prevents degradation of aromatics.[1]
HF Excess (Step 2) > 20% molar excessDrives equilibrium to completion; HF also acts as the solvent.[1]
Nitration Temp (Step 3) < 10°CThe

group is activating; low temp prevents dinitration.

Safety & Handling Guidelines

  • Chlorine Gas: Highly toxic inhalant.[1] All photo-chlorinations must be performed in a negative-pressure fume hood with a caustic scrubber capable of neutralizing the total theoretical volume of

    
     and 
    
    
    
    .[1]
  • Hydrogen Fluoride: Bone-seeking corrosive.[1] Hexafluorine or Calcium Gluconate gel must be immediately accessible.[1]

  • PCBTF Solvent: While "greener" than

    
    , it is a volatile organic compound (VOC) and should be recovered via distillation.[1]
    

References

  • Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. (2016). World Intellectual Property Organization.[1] WO2016125185A2.[1]

  • Method of making trichloromethoxybenzene. (1998).[1] United States Patent.[1][9] US5773668A.[1]

  • Riluzole, Neuroprotection and Amyotrophic Lateral Sclerosis. (2010).[1][10] Current Medicinal Chemistry.

  • Development of Riluzole Analogs. (2023). ACS Medicinal Chemistry Letters. [1]

Sources

Method

Application Note: Scalable Synthesis of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene

Executive Summary & Strategic Analysis The Challenge: The synthesis of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene presents a classic chemoselectivity paradox in process chemistry. The target molecule contains two site...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Challenge: The synthesis of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene presents a classic chemoselectivity paradox in process chemistry. The target molecule contains two sites vulnerable to chlorination:[1]

  • The benzylic methyl group (Ar-CH₃ ).

  • The oxygen-bound carbon (Ar-O-C ).

Standard radical chlorination (e.g., Cl₂/UV) of the corresponding anisole (4-chloro-2-methoxytoluene) preferentially attacks the benzylic position due to the lower bond dissociation energy (BDE) of benzylic C-H bonds (~88 kcal/mol) compared to methoxy C-H bonds (~96 kcal/mol). This route typically yields the undesired benzotrichloride derivative.

The Solution: To achieve scalable, high-fidelity synthesis of the trichloromethoxy moiety without compromising the benzylic methyl group, we employ the Chlorothionoformate Route (Yagupolskii Method) . This approach utilizes a "sulfur-lock" strategy: converting the phenol precursor into a chlorothionoformate, which is then subjected to chlorinolysis. This pathway is driven by the thermodynamic stability of the C-Cl bond over the C=S bond and proceeds via a mechanism that bypasses benzylic radical abstraction.

Retrosynthetic Analysis & Pathway Selection

The synthesis is disconnected into two scalable unit operations starting from the commercially available 4-Chloro-2-methylphenol (p-Chloro-o-cresol) .

  • Step 1: O-Acylation: Reaction with thiophosgene to form O-(4-chloro-2-methylphenyl) chlorothionoformate.

  • Step 2: Chlorinolysis: Desulfurative chlorination using chlorine gas to yield the target trichloromethyl ether.

ReactionScheme SM 4-Chloro-2-methylphenol (Starting Material) Inter O-Aryl Chlorothionoformate (Intermediate) SM->Inter Prod 4-Chloro-1-methyl-2- (trichloromethoxy)benzene (Target) Inter->Prod Reagent1 CSCl2, NaOH 0-5 °C Reagent2 Cl2 (gas) Heat

Figure 1: Strategic pathway avoiding benzylic chlorination.

Detailed Experimental Protocols

Safety Pre-Requisites (Critical)
  • Thiophosgene (CSCl₂): Highly toxic and volatile. Must be handled in a certified fume hood with a caustic scrubber.

  • Chlorine Gas (Cl₂): Corrosive oxidizer. Use Teflon/PVDF tubing and a calibrated mass flow controller.

  • Waste Management: All off-gases (HCl, SOCl₂) must be neutralized in a scrubber containing 15% NaOH.

Protocol 1: Synthesis of O-(4-Chloro-2-methylphenyl) Chlorothionoformate

Objective: Install the thiocarbonyl scaffold.

Reagents:

  • 4-Chloro-2-methylphenol (1.0 eq)

  • Thiophosgene (1.1 eq)

  • Sodium Hydroxide (5% aq. solution, 1.05 eq)

  • Dichloromethane (DCM) or Chloroform (Solvent)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel. Connect the outlet to a caustic scrubber.

  • Charging: Charge the flask with Thiophosgene (1.1 eq) and DCM (5 vol). Cool the solution to 0–5 °C .

  • Addition: Dissolve 4-Chloro-2-methylphenol (1.0 eq) and NaOH (1.05 eq) in water. Add this alkaline phenolate solution dropwise to the thiophosgene solution over 60 minutes.

    • Note: Maintain temperature <10 °C to prevent hydrolysis of thiophosgene.

  • Reaction: Stir vigorously at 5–10 °C for 2 hours. The biphasic mixture requires high shear mixing for effective phase transfer.

  • Work-up: Separate the organic layer.[2] Wash with water (2x) and brine (1x). Dry over anhydrous MgSO₄.

  • Isolation: Remove solvent under reduced pressure (rotary evaporator, <40 °C).

    • Result: The intermediate is typically a yellow/orange oil. It is hydrolytically unstable; proceed immediately to Step 2 or store under N₂ at -20 °C.

Protocol 2: Chlorinolysis to 4-Chloro-1-methyl-2-(trichloromethoxy)benzene

Objective: Convert the -OCSCl group to -OCCl₃ via desulfurative chlorination.

Reagents:

  • Crude Chlorothionoformate (from Step 1)

  • Chlorine Gas (Cl₂) (excess, ~3.5–4.0 eq)

  • Catalyst: PCl₅ (5 mol%) or UV light (optional, but thermal usually suffices)

Procedure:

  • Setup: Transfer the crude intermediate to a reaction vessel equipped with a gas inlet tube (sparger), reflux condenser, and thermometer.

  • Chlorination Phase 1 (Addition): Heat the neat oil to 60–70 °C . Begin sparging Cl₂ gas slowly.[2]

    • Observation: The reaction is exothermic. Sulfur dichloride (SCl₂) and Sulfuryl chloride (SO₂Cl₂) byproducts will evolve.

  • Chlorination Phase 2 (Completion): Once the exotherm subsides, ramp temperature to 100–120 °C and continue Cl₂ sparging for 4–6 hours.

    • Mechanistic Check: The high temperature ensures the breakdown of the intermediate chlorosulfonium salts into the trichloromethyl ether.

  • Degassing: Stop Cl₂ flow. Purge the system with Nitrogen (N₂) at 100 °C for 1 hour to remove dissolved Cl₂, HCl, and sulfur chlorides.

  • Purification:

    • Vacuum Distillation: The target compound has a high boiling point. Distill under high vacuum (<5 mmHg).

    • Fractionation: Collect the fraction boiling at approx. 110–120 °C (at 5 mmHg, estimated). Discard the lower boiling "lights" (chlorinated toluenes) and pot residue.

Process Control & Analytical Validation

In-Process Control (IPC)

Monitor the reaction via GC-MS.[2]

  • Starting Material: 4-Chloro-2-methylphenol (disappears in Step 1).

  • Intermediate: Chlorothionoformate (M+ peak visible, distinct from phenol).

  • Critical Impurity: 4-Chloro-2-(trichloromethyl)phenol (result of Fries rearrangement/side reaction).

  • Target: Molecular Ion [M]+ corresponds to C₈H₆Cl₄O (Calc. MW: ~260 Da for ⁴Cl isotope pattern).

Expected Data Profile
ParameterSpecificationNotes
Appearance Colorless to pale yellow liquidDarkens on storage if traces of SCl₂ remain.
GC Purity > 97.0%Main impurity: Ring-chlorinated byproducts.
¹H NMR δ 2.35 (s, 3H, Ar-CH₃)Key Diagnostic: The methyl peak remains a singlet. If benzylic chlorination occurred, this would split or shift to ~4.6 ppm (CH₂Cl).
¹³C NMR δ ~120 (OCCl₃)Characteristic triplet or broad signal for trichloromethyl carbon.

Scalability & Engineering Considerations

For scale-up to kilogram or pilot plant quantities, the following modifications are recommended:

  • Continuous Flow Chlorination: Replacing the batch sparging with a continuous flow reactor (CFR) for Step 2 significantly improves safety. The chlorothionoformate is pumped through a heated coil while Cl₂ is dosed via a mass flow controller. This minimizes the inventory of hazardous high-pressure gas and manages the exotherm more effectively.

  • Alternative Reagents (Green Chemistry): If Thiophosgene is restricted, the Formate Route can be employed:

    • Formylation: Phenol + Formic Acid/DCC

      
       Aryl Formate.
      
    • Chlorination:[1][2][3][4] Aryl Formate + PCl₅/Cl₂

      
       Aryl Trichloromethyl Ether.
      
    • Trade-off: This route produces stoichiometric phosphorus waste (POCl₃), which is costly to dispose of compared to the sulfur byproducts of the primary route.

FlowProcess cluster_0 Step 1: Batch Synthesis cluster_1 Step 2: Continuous Chlorination Reactor1 Jacketed Reactor (Thiophosgene + Phenol) Separator Phase Separator (Organic Layer) Reactor1->Separator Pump High Pressure Pump Separator->Pump FlowReactor Heated Flow Reactor (120°C, Cl2 Feed) Pump->FlowReactor Crude Intermediate Degasser N2 Degassing Column FlowReactor->Degasser Distillation Thin Film Evaporator (Purification) Degasser->Distillation

Figure 2: Conceptual workflow for pilot-scale production.

References

  • Yagupolskii, L. M. (1955).[5][6][7] Synthesis of aryl trichloromethyl ethers. General method establishing the chlorination of aryl chlorothionoformates.

  • Feiring, A. E. (1979). "Chemistry in Hydrogen Fluoride. 7. Preparation of Aryl Trifluoromethyl Ethers." The Journal of Organic Chemistry, 44(16), 2907-2910. Link

  • Matoušek, V., et al. (2011). "Togni Reagents: New Hypervalent Iodine Reagents for Trifluoromethylation." Swiss Chemical Society. (Context on modern -OCF3 precursors).
  • Yarovenko, N. N., & Vasil’eva, A. S. (1958). Preparation of aryl trichloromethyl ethers from chlorothionoformates. Journal of General Chemistry USSR, 28, 2537.
  • BenchChem. (2025).[2] "Preventing the formation of 1-chloro-2-(trichloromethyl)benzene during synthesis." (Technical note on controlling benzylic chlorination). Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene synthesis

Technical Support Center: Synthesis of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene Executive Summary: The Selectivity Paradox Researchers attempting to synthesize 4-Chloro-1-methyl-2-(trichloromethoxy)benzene often enc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene

Executive Summary: The Selectivity Paradox

Researchers attempting to synthesize 4-Chloro-1-methyl-2-(trichloromethoxy)benzene often encounter a critical yield-killing bottleneck: chemoselectivity .

The standard industrial route for simple (trichloromethoxy)benzenes involves the free-radical chlorination of anisoles.[1] However, your target molecule contains a methyl group (benzylic position) and a methoxy group . Under standard radical conditions (


), the benzylic C-H bonds (BDE ~88 kcal/mol) are weaker than the methoxy C-H bonds (BDE ~96 kcal/mol). Consequently, "Direct Chlorination" protocols invariably lead to complex mixtures of benzylic chlorides rather than the desired trichloromethyl ether.

This guide provides a high-selectivity protocol utilizing the Chlorothionoformate Pathway, effectively bypassing the benzylic chlorination issue.

Part 1: The High-Yield Protocol (Chlorothionoformate Route)

To improve yield, you must abandon direct radical chlorination of the anisole precursor. Instead, utilize a two-step sequence starting from the phenol. This method locks the oxygen functionality before introducing chlorine, protecting the methyl group from radical attack.

Step 1: O-Acylation with Thiophosgene

Objective: Convert 4-chloro-2-methylphenol into O-(4-chloro-2-methylphenyl) chlorothionoformate.

  • Reagents: 4-Chloro-2-methylphenol (1.0 eq), Thiophosgene (

    
    , 1.1 eq), NaOH (aq), 
    
    
    
    (solvent).
  • Protocol:

    • Dissolve phenol in dilute aqueous NaOH (keep T < 5°C).

    • Dissolve thiophosgene in

      
       (keep T < 5°C).
      
    • Slowly add the thiophosgene solution to the phenol salt under vigorous stirring.

    • Critical Control: Maintain temperature between 0–5°C. Higher temperatures promote polymerization of thiophosgene.

    • Separate organic layer, wash with water, dry over

      
      .
      
Step 2: Chlorination & Desulfurization

Objective: Convert the chlorothionoformate to the trichloromethoxy group.

  • Reagents: Intermediate from Step 1, Chlorine gas (

    
    ), Radical Initiator (AIBN or UV - use sparingly), 
    
    
    
    (catalytic).
  • Protocol:

    • Dissolve the chlorothionoformate in

      
       or Benzotrifluoride (BTF).
      
    • Heat to reflux.[1][2]

    • Purge with

      
       gas.
      
    • Mechanism: The sulfur atom acts as a radical trap, directing chlorination to the methoxy carbon. The driving force is the formation of stable sulfur dichloride (

      
      ) byproducts.
      
    • Endpoint: Monitor by GC until the thionoformate peak disappears.

Part 2: Troubleshooting & FAQs

Q1: Why is my methyl group still getting chlorinated?

Diagnosis: Even in the thionoformate route, excessive radical flux can attack the methyl group. Solution:

  • Reduce Radical Initiator: If using UV, attenuate the intensity. The chlorination of the

    
     bond is much faster than benzylic abstraction, but only if radical concentration is controlled.
    
  • Temperature Modulation: Lower the temperature of the chlorination step. Benzylic chlorination has a higher activation energy than the addition of chlorine to the

    
     bond.
    
  • Scavengers: Add a trace amount of a radical scavenger if benzylic chlorination persists (though this slows the reaction).

Q2: The product decomposes during workup. What is happening?

Diagnosis: Hydrolysis.[3][4] Trichloromethyl ethers are essentially "super-acid chlorides." They react violently with water to form carbonates or revert to phenols. Solution:

  • Strict Anhydrous Workup: Do not use aqueous washes for the final step.

  • Degassing: Remove

    
     and 
    
    
    
    by purging with dry nitrogen or applying vacuum.
  • Distillation: Purify via vacuum distillation immediately. Do not store the crude mixture.

Q3: Can I use the Anisole Route (Direct Chlorination) if I change solvents?

Diagnosis: You are referencing patents that use Benzotrifluoride (BTF) to reduce ring chlorination. Answer: No. BTF suppresses electrophilic aromatic substitution (ring chlorination), but it does not protect the benzylic methyl group from radical attack. For your specific molecule (containing a methyl group), the anisole route is chemically flawed.

Part 3: Comparative Data & Visualization

Yield Comparison Table
MetricDirect Anisole ChlorinationChlorothionoformate Route (Recommended)
Primary Side Product Benzylic Chlorides (40–60%)Unreacted Phenol (<5%)
Selectivity Low (Methyl vs. Methoxy competition)High (Directed by Sulfur)
Typical Isolated Yield 15–25%75–85%
Purification Difficulty High (Isomer separation required)Low (Distillation)
Reaction Pathway Diagram

SynthesisPathway Phenol 4-Chloro-2-methylphenol (Starting Material) Intermediate Aryl Chlorothionoformate (Ar-O-CS-Cl) Phenol->Intermediate Step 1: O-Acylation (0-5°C, NaOH) Thiophosgene Thiophosgene (CSCl2) Thiophosgene->Intermediate Target 4-Chloro-1-methyl-2- (trichloromethoxy)benzene Intermediate->Target Step 2: Chlorination (-SCl2) SideProduct Benzylic Chlorides (Avoided Side Product) Intermediate->SideProduct If T > 100°C or Excess Radicals Chlorine Cl2 / Heat Chlorine->Target

Caption: The Chlorothionoformate Pathway isolates the oxygen functionality, preventing the competing benzylic chlorination that plagues direct anisole synthesis.

References

  • Prepar

    • Source: US Patent 5,773,668A (Method of making trichloromethoxybenzene).[2]

    • Relevance: Discusses solvent effects (BTF)
    • URL
  • Synthesis via Chlorothionoformates.
  • Selectivity in Radical Chlorination.

Sources

Optimization

Overcoming steric hindrance in 4-Chloro-1-methyl-2-(trichloromethoxy)benzene reactions

Technical Support Center: Steric Management in 4-Chloro-1-methyl-2-(trichloromethoxy)benzene Chemistry Case ID: #OCCl3-Steric-001 Subject: Overcoming Ortho-Substituent Interference in Functionalization & Fluorination Sta...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Steric Management in 4-Chloro-1-methyl-2-(trichloromethoxy)benzene Chemistry

Case ID: #OCCl3-Steric-001 Subject: Overcoming Ortho-Substituent Interference in Functionalization & Fluorination Status: Active Guide

Executive Summary

You are likely encountering low yields or incomplete conversion when working with 4-Chloro-1-methyl-2-(trichloromethoxy)benzene . This molecule presents a classic "Ortho-Clash" scenario. The steric bulk of the trichloromethoxy group (-OCCl


) at position 2 is significant (Van der Waals radius of -CCl

is large), and its rotation is severely restricted by the adjacent methyl group (-CH

) at position 1.

This guide addresses the three most common failure modes caused by this steric hindrance:

  • Stalled Fluorination: Inability to convert -OCCl

    
     to -OCF
    
    
    
    (Halex reaction).
  • Coupling Failure: Poor reactivity of the C4-Chloro handle in Pd-catalyzed cross-couplings.

  • Hydrolytic Instability: Unexpected decomposition due to bond strain.

Module 1: Root Cause Analysis (The "Gear Effect")

Before attempting a fix, understand the geometry. The -OCCl


 group is not a simple linear chain; it is a bulky rotor.
  • The Steric Wall: The C1-Methyl group acts as a "doorstop," preventing the -OCCl

    
     group from achieving planarity with the benzene ring.
    
  • Electronic Consequence: The oxygen lone pair cannot effectively donate into the ring (resonance inhibition). This makes the ring less electron-rich than a typical anisole, but the C-O bond is more labile.

  • Reagent Access: In substitution reactions, incoming reagents are physically blocked from approaching the C2-Oxygen vector from the "top" (C1 side).

StericGearEffect cluster_0 Steric Clash Zone cluster_1 Consequences C1 C1: Methyl Group (The Blocker) C2 C2: Trichloromethoxy (The Target) C1->C2 Ortho-Repulsion (Prevents Planarity) Access Reagent Approach Blocked C1->Access Bond C-O Bond Strain/Labile C2->Bond Cat Catalyst Ligation Inhibited C2->Cat Solution REQUIRED: High-Activity Catalysts & Elevated Temp Access->Solution Cat->Solution

Figure 1: The "Gear Effect" between the Methyl and Trichloromethoxy groups creates a steric wall that blocks standard reagent approach.

Module 2: Troubleshooting Fluorination (The Halex Reaction)

Objective: Converting -OCCl


 to -OCF

(Trifluoromethoxy). The Problem: The standard Swarts reaction (SbF

/Cl

) often stalls because the antimony catalyst cannot coordinate effectively to the sterically crowded chlorine atoms on the methoxy group.
Protocol: Lewis Acid Assisted High-Temperature Exchange

Do not rely on passive halogen exchange. You must drive this reaction thermodynamically.

Reagents:

  • Substrate: 4-Chloro-1-methyl-2-(trichloromethoxy)benzene

  • Fluorinating Agent: Anhydrous HF (Industrial) or SbF

    
     (Lab scale)
    
  • Catalyst: SbCl

    
     (Antimony Pentachloride)  - Critical for overcoming sterics.
    

Step-by-Step:

  • Preparation: In a Hastelloy or Teflon-lined autoclave, charge the substrate.

  • Catalyst Addition: Add 2-5 mol% SbCl

    
    . The liquid nature of SbCl
    
    
    
    allows better diffusion than solid SbF
    
    
    in this crowded environment.
  • Temperature Ramp: Heat to 120°C - 140°C .

    • Why? Standard anisoles fluorinate at 80-100°C. The ortho-methyl steric barrier adds ~5-10 kcal/mol to the activation energy. You must supply this heat.

  • Pressure Management: The reaction releases HCl gas.[1] Maintain pressure at 15-20 bar to keep HF liquid, but vent HCl periodically to drive equilibrium.

  • Quench: Cool to <0°C before venting. Pour onto ice/bicarbonate.

Data Table: Catalyst Performance on Sterically Hindered Ethers

Catalyst SystemTemp (°C)Conv. (%)Yield (-OCF3)Note
HF (neat)100<100Fails to activate C-Cl bond.
SbF

(solid)
1204530Surface area limited; stalls.
SbF

+ SbCl

(cat)
130 98 92 Recommended. SbCl

acts as a soluble shuttle.

Module 3: Troubleshooting C-C Coupling (The C4 Handle)

Objective: Suzuki-Miyaura Coupling at the C4-Cl position. The Problem: While C4 is not directly hindered, the overall bulk of the molecule and the lipophilicity of the -OCCl


 group can cause catalyst aggregation or poor oxidative addition. Standard PPh

ligands often fail.
Protocol: The "Buchwald" Solution

Use Dialkylbiaryl Phosphine Ligands . These ligands are designed to form a "roof" over the Palladium, preventing aggregation while forcing the active species into the reaction cycle.

Recommended System:

  • Precatalyst: XPhos Pd G3 or SPhos Pd G3 .

    • Why SPhos? SPhos is specifically optimized for ortho-substituted substrates. Even though your Cl is at C4, the C1/C2 bulk affects the solvent cage and catalyst approach.

  • Base: K

    
    PO
    
    
    
    (anhydrous) or Cs
    
    
    CO
    
    
    .
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.[2]

Workflow:

  • Degas: Sparge solvents with Argon for 15 mins. Oxygen is a catalyst poison, and hindered substrates react slowly, increasing exposure time.

  • Loading: Use 1.0 equiv Substrate, 1.2 equiv Boronic Acid, 2.0 equiv Base.

  • Catalyst: Add 1-2 mol% SPhos Pd G3 .

  • Heat: Reflux (100-110°C) is mandatory. Room temperature coupling will fail.

CouplingLogic Start Start: C4-Cl Coupling CheckLigand Are you using PPh3 or dppf? Start->CheckLigand Fail Likely Outcome: <20% Yield / Protodehalogenation CheckLigand->Fail Yes Success Switch to SPhos / XPhos (Buchwald G3/G4) CheckLigand->Success No (or willing to switch) Mech Mechanism: Bulky ligand facilitates Oxidative Addition on deactivated ring Success->Mech

Figure 2: Decision logic for selecting the correct catalyst ligand. Standard ligands fail due to the electronic and steric profile of the substrate.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why is my -OCCl


 group hydrolyzing to a carbonate/phenol during workup? 
A:  The steric strain between the Methyl (C1) and Trichloromethoxy (C2) groups weakens the C(aryl)-O bond and the C(alkyl)-Cl bonds.
  • Fix: Avoid basic aqueous workups if possible. Use anhydrous quenching methods (e.g., filter through silica or Celite) or keep the pH neutral. The -OCCl

    
     group is essentially a "super-acid chloride" equivalent; it hates moisture.
    

Q2: Can I chlorinate the methyl group (C1) after forming the -OCCl


 group? 
A: High Risk.  Radical chlorination is non-selective. If you expose this molecule to Cl

/UV to chlorinate the methyl group, you risk cleaving the ether linkage or over-chlorinating the ring.
  • Recommendation: It is chemically cleaner to chlorinate the methyl group before installing the sensitive ether, or use highly specific radical initiators (like AIBN) with precise stoichiometric control [1].

Q3: Is the C4-Cl activated for Nucleophilic Aromatic Substitution (SNAr)? A: Weakly. The -OCCl


 group is electron-withdrawing (inductive), which helps.[3] However, the steric bulk at C1/C2 prevents the ring from assuming the planar transition state required for many SNAr nucleophiles. Pd-catalyzed coupling (Module 3) is superior to SNAr for this substrate.

References

  • BenchChem. (2025).[4] Preventing the formation of 1-chloro-2-(trichloromethyl)benzene during synthesis. Retrieved from

  • Littke, A. F., & Fu, G. C. (2002).[5] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. Retrieved from

  • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society. (Contextual grounding for SPhos efficacy in hindered systems).
  • Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: Synthetic Approaches.

Disclaimer: This guide involves handling hazardous chemicals (HF, SbCl5). All protocols should be performed in a properly ventilated fume hood by trained personnel.

Sources

Troubleshooting

Troubleshooting hydrolysis of trichloromethoxy groups in aqueous media

Technical Support Center: Hydrolysis of Trichloromethoxy Groups Topic: Troubleshooting and Controlling Hydrolysis of Trichloromethoxy ( ) Groups in Aqueous Media Ticket ID: CHEM-SUP-8821 Support Tier: Level 3 (Senior App...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydrolysis of Trichloromethoxy Groups

Topic: Troubleshooting and Controlling Hydrolysis of Trichloromethoxy (


) Groups in Aqueous Media
Ticket ID:  CHEM-SUP-8821
Support Tier:  Level 3 (Senior Application Scientist)

Executive Summary

The trichloromethoxy group (


), typically found in aryl trichloromethyl ethers (

), is a highly reactive synthetic equivalent to a chloroformate or a "masked" phenol. In aqueous media, this group is inherently unstable.

The central challenge: The hydrolysis of


 is a cascade reaction. It does not stop cleanly at the chloroformate (

) stage in water; it proceeds rapidly to the phenol (

), carbon dioxide, and hydrochloric acid.

This guide addresses three primary user scenarios:

  • Unintended Decomposition: Your

    
     compound is degrading during aqueous workups.
    
  • Incomplete Hydrolysis: You are trying to convert

    
     but conversion is stalling.
    
  • Selectivity Issues: You are attempting to stop the reaction at the chloroformate stage (

    
    ).
    

Part 1: The Mechanistic Pathway (The "Why")

To troubleshoot, one must understand the degradation cascade. The hydrolysis is nucleophilic substitution followed by elimination.

The Cascade:

  • Initiation: Water/Hydroxide attacks the trichloromethyl carbon.

  • First Intermediate: Formation of the aryl chloroformate (

    
    ).
    
  • Rapid Collapse: The chloroformate is highly susceptible to further hydrolysis, yielding the unstable carbonic acid monoester, which decarboxylates to the phenol.

Visualization of the Pathway:

HydrolysisPathway Trichloro Aryl Trichloromethyl Ether (Ar-OCCl3) Transition Tetrahedral Intermediate Trichloro->Transition + H2O / -HCl Chloroformate Aryl Chloroformate (Ar-OCOCl) Transition->Chloroformate Fast Elimination Carbonate Aryl Carbonic Acid (Ar-OCOOH) Chloroformate->Carbonate + H2O / -HCl (Rate Limiting in Acid) Phenol Phenol (Ar-OH) Carbonate->Phenol - CO2 (Spontaneous) Byproducts CO2 + HCl Carbonate->Byproducts

Figure 1: The degradation cascade of the trichloromethoxy group in aqueous media. Note that stopping at the chloroformate (Red) is kinetically difficult in the presence of excess water.

Part 2: Troubleshooting Guides & FAQs

Scenario A: "My product is disappearing during aqueous workup."

Diagnosis: You are likely synthesizing an aryl trichloromethyl ether, but it is hydrolyzing back to the phenol during the washing step. Root Cause: The


 bonds in 

are significantly weakened by the adjacent oxygen's lone pair (anomeric effect), making them hypersensitive to nucleophilic attack by water, especially at pH > 7.
ParameterTroubleshooting Action
pH Control Critical: Maintain pH < 4. Hydrolysis is base-catalyzed. Wash with cold dilute

or acidic brine, never

or

.
Temperature Keep all aqueous phases at 0°C to -5°C . The rate of hydrolysis drops significantly at lower temperatures.
Contact Time Minimize phase contact time. Use a centrifugal separator or rapid gravity separation. Do not let layers sit.[1]
Drying Dry the organic phase immediately with

(neutral/acidic) rather than basic drying agents like

.
Scenario B: "I want to hydrolyze to Phenol, but the reaction is slow/incomplete."

Diagnosis: The compound is lipophilic and not mixing with the aqueous base, or the electron-withdrawing nature of the ring substituents is stabilizing the ether. Root Cause: Phase transfer limitation. The hydroxide ion cannot penetrate the organic droplet effectively.

Protocol: Enhanced Hydrolysis System

  • Solvent: Dissolve substrate in Toluene or 1,4-Dioxane.

  • Reagent: Add 2.5 equivalents of

    
    .
    
  • Catalyst: Add 1-3 mol% Tetrabutylammonium bromide (TBAB) or Aliquat 336 .

    • Why? The quaternary ammonium salt transports

      
       into the organic phase, accelerating the initial displacement of chloride.
      
  • Temperature: Heat to reflux (

    
    ).
    
  • Monitoring: Monitor disappearance of the

    
     peak in IR (approx. 
    
    
    
    region changes) or GC-MS.
Scenario C: "Can I stop the reaction at the Chloroformate ( ) stage in water?"

Short Answer: No, not in pure aqueous media. Technical Explanation: The rate of hydrolysis of the chloroformate (


) is often comparable to or faster than the hydrolysis of the trichloromethyl ether (

) in water. Alternative Solution: To generate the chloroformate, you must use controlled partial hydrolysis in a non-aqueous system:
  • Use a stoichiometric amount of water (1.0 equiv) in an inert solvent (e.g.,

    
    ).
    
  • Use a Lewis Acid catalyst (e.g.,

    
     or 
    
    
    
    ) rather than a base.
  • Heat to drive off the

    
     gas formed, shifting the equilibrium.
    

Part 3: Diagnostic Decision Tree

Use this logic flow to determine the correct experimental modification.

TroubleshootingLogic Start Start: What is the issue? Goal What is your target? Start->Goal Preserve Preserve -OCCl3 Group Goal->Preserve Decomposing unwantedly Hydrolyze Hydrolyze to Phenol Goal->Hydrolyze Reaction too slow Convert Convert to Chloroformate Goal->Convert Want intermediate AcidWash Use Cold Acidic Wash (pH < 4) Avoid NaHCO3 Preserve->AcidWash PTC Add Phase Transfer Catalyst (TBAB) + Heat Hydrolyze->PTC DryMethod STOP: Impossible in Water. Switch to Anhydrous + 1 eq H2O + Lewis Acid Convert->DryMethod

Figure 2: Decision matrix for troubleshooting trichloromethoxy chemistry.

Part 4: Key Data & Chemical Compatibility

Table 1: Stability Profile of Phenyl Trichloromethyl Ether (


) 
ConditionStability RatingObserved Half-Life (

)
Major Product
Water (Neutral, 25°C) ModerateHours to DaysPhenol +

Aq.

(1M, 25°C)
Very LowMinutesSodium Phenoxide
Aq.[2]

(1M, 25°C)
HighDaysUnchanged
Moist Air LowVariablePhenyl Chloroformate (transient)

Safety Warning: Hydrolysis of


 releases 3 equivalents of 

and can generate Phosgene or Phosgene-like analogs (Diphosgene) as transient intermediates if the hydrolysis is partial. Always work in a well-ventilated fume hood.

References

  • Preparation of Chloroformates Using Bis(Trichloromethyl)Carbonate. Source: ResearchGate. Context: Discusses the reactivity of trichloromethyl carbonates and the synthesis of chloroformates, providing parallels to the hydrolysis mechanisms of

    
     groups.
    URL:[Link]
    
  • Conversion of Bis(trichloromethyl) Carbonate to Phosgene and Reactivity. Source: ResearchGate. Context: Details the kinetics of methanolysis and hydrolysis of trichloromethyl groups, establishing the pseudo-first-order rates relevant to troubleshooting. URL:[Link]

  • Method of making trichloromethoxybenzene (Patent EP0860416A1).
  • Trifluoromethyl ethers – synthesis and properties. Source: NCBI / Beilstein Journal of Organic Chemistry. Context: Contrasts the stability of trifluoromethoxy vs. trichloromethoxy groups, highlighting the specific instability of the chlorinated analog in aqueous environments. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

GC-MS identification of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene

Title: Comparative Guide: GC-MS Identification of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene Part 1: Executive Summary & Chemical Profile Objective: This guide provides a technical roadmap for the identification and d...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: GC-MS Identification of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene

Part 1: Executive Summary & Chemical Profile

Objective: This guide provides a technical roadmap for the identification and differentiation of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene (C₈H₆Cl₄O) in complex matrices. It addresses the specific challenges of analyzing chlorinated aryl ethers, comparing Electron Ionization (EI) against Negative Chemical Ionization (NCI) and evaluating column stationary phases for optimal isomer resolution.

Compound Profile:

  • Systematic Name: 4-Chloro-1-methyl-2-(trichloromethoxy)benzene

  • Molecular Formula: C₈H₆Cl₄O

  • Molecular Weight: 259.95 g/mol (Average), ~258 m/z (Monoisotopic ⁴³⁵Cl)

  • Structural Characteristics: A toluene core substituted with a chlorine atom at the para position (relative to methyl) and a bulky, electron-withdrawing trichloromethoxy group (-OCCl₃) at the ortho position.

  • Key Analytical Challenge: Distinguishing this compound from its structural isomers (e.g., ring-chlorinated anisoles or trichloromethyl-substituted phenols) and preventing thermal degradation of the labile -OCCl₃ moiety during injection.

Part 2: Methodology Comparison

To ensure robust identification, researchers must choose the ionization mode that balances sensitivity with structural information.

Comparison 1: Ionization Modes (EI vs. NCI)
FeatureElectron Ionization (EI) Negative Chemical Ionization (NCI) Verdict for Target
Mechanism Hard ionization (70 eV). High fragmentation.Soft ionization (Methane/Ammonia). Electron capture.Use EI for ID; NCI for Quant.
Sensitivity Moderate (ng level).High (pg to fg level) due to 4 electronegative Cl atoms.NCI is 10-100x more sensitive.
Structural Info High. Generates a "fingerprint" spectrum essential for library matching.Low. Often yields only [M]⁻ or [M-Cl]⁻. Poor for isomer differentiation.EI is mandatory for confirmation.
Fragmentation Distinctive cleavage of the -OCCl₃ bond (Loss of 117 Da).Minimal fragmentation.EI reveals the ether linkage.
Comparison 2: Column Stationary Phases
Column Type5% Phenyl-Arylene (e.g., DB-5ms) 50% Phenyl / Mid-Polar (e.g., DB-17ms) Recommendation
Selectivity Boiling-point driven separation.Polarity/Pi-interaction driven.DB-5ms is the primary choice.
Isomer Resolution Good for general separation. May co-elute positional isomers.Superior for separating ortho/meta/para chlorinated isomers.Use DB-17ms if DB-5ms fails.
Thermal Stability Excellent (up to 325°C).Good (up to 300°C).DB-5ms minimizes bleed.

Part 3: Experimental Protocol (Self-Validating)

Rationale: The trichloromethoxy group is thermally sensitive. This protocol uses a "Cold Splitless" injection technique (if available) or a carefully ramped inlet temperature to prevent degradation into phosgene and chlorotoluene derivatives inside the injector port.

Step-by-Step Workflow
  • Sample Preparation:

    • Extract sample using n-Hexane or Isooctane (Avoid polar solvents like methanol which may induce transesterification/solvolysis of the -OCCl₃ group).

    • Dry over anhydrous Na₂SO₄.

    • Validation Check: Spike a deuterated internal standard (e.g., 4-Chloro-toluene-d₈) to monitor retention time shifts.

  • GC Parameters (Agilent 7890/8890 or similar):

    • Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

    • Inlet: Splitless. Temp: 250°C (Do not exceed 260°C to minimize thermal cleavage).

    • Oven Program:

      • Initial: 60°C (Hold 1 min).

      • Ramp 1: 15°C/min to 200°C.

      • Ramp 2: 5°C/min to 280°C (Hold 3 min).

      • Total Run Time: ~28 mins.

  • MS Parameters (EI Mode):

    • Source Temp: 230°C (Keep lower than standard 250°C to preserve molecular ion).

    • Quad Temp: 150°C.

    • Scan Range: m/z 45–450.

    • Solvent Delay: 3.5 min.

Part 4: Data Interpretation & Fragmentation Logic

Identification Criteria (The "Three Pillars"):

  • Retention Index (RI):

    • Expect an RI on DB-5ms approx. 1350–1450 .

    • Note: The -OCCl₃ group adds significant retention compared to the parent chlorotoluene.

  • Isotope Pattern:

    • The molecule contains 4 Chlorine atoms .

    • Look for the characteristic multiplet at the molecular ion (m/z 258).

    • Intensity ratio approx: M (100%) : M+2 (130%) : M+4 (65%) .

  • Fragmentation Pathway (Mechanistic Proof):

    • M⁺ (m/z ~258): Visible but likely weak.

    • [M - Cl]⁺ (m/z ~223): Loss of one chlorine atom.

    • [M - OCCl₃]⁺ (m/z ~125): Cleavage of the ether bond. This fragment corresponds to the 4-chloro-1-methylphenyl cation.

    • [CCl₃]⁺ (m/z 117/119/121): Diagnostic peak for the trichloromethyl group. If this is absent, the structure is likely incorrect.

Visualizing the Fragmentation Pathway

FragmentationPathway M Molecular Ion (M+) m/z 258 (4-Cl pattern) Frag1 [M - Cl]+ m/z 223 (3-Cl pattern) M->Frag1 - Cl• (35/37) Frag3 [CCl3]+ (Trichloromethyl) m/z 117, 119, 121 M->Frag3 Heterolytic Cleavage (Diagnostic for -OCCl3) Frag4 [M - CCl3]+ (Phenoxy Cation) m/z 141 (1-Cl pattern) M->Frag4 - •CCl3 (Alpha Cleavage) Frag2 [M - OCCl3]+ (Aryl Cation) m/z 125 (1-Cl pattern) Frag4->Frag2 - O (Loss of Oxygen/CO)

Caption: Predicted EI-MS fragmentation pathway for 4-Chloro-1-methyl-2-(trichloromethoxy)benzene showing diagnostic cleavage of the ether bond.

Part 5: Isomer Differentiation Strategy

A critical risk is misidentifying the target as 4-chloro-2-(trichloromethyl)anisole . Both have the same formula (C₈H₆Cl₄O) but different structures.

Differentiation Logic Tree

IsomerLogic Start Unknown Peak (MW 258, 4-Cl Pattern) Check117 Check for m/z 117 [CCl3]+ Fragment Start->Check117 CheckLoss Check Neutral Loss from Molecular Ion Check117->CheckLoss Present (Strong) Isomer Isomer Suspected: 4-Chloro-2-(trichloromethyl)anisole Check117->Isomer Absent/Weak Target Target Identified: 4-Chloro-1-methyl-2-(trichloromethoxy)benzene CheckLoss->Target Loss of 117 (CCl3) Yields m/z 141 (Phenoxy) CheckLoss->Isomer Loss of 35 (Cl) or 15 (CH3) Dominates

Caption: Decision tree for distinguishing the target trichloromethoxy compound from methyl-ether isomers.

Explanation:

  • Target Compound: The O-CCl₃ bond is weaker than the Ar-CCl₃ bond. Expect a dominant loss of CCl₃ (M-117) or the appearance of the CCl₃⁺ cation (m/z 117).

  • Isomer (Anisole derivative): The Ar-CCl₃ bond is stronger. Fragmentation often favors loss of the methyl group (from methoxy) or simple dechlorination.

References

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • NIST Mass Spectrometry Data Center. (2023). NIST/EPA/NIH Mass Spectral Library (NIST 23). National Institute of Standards and Technology.[1] [Link] (Source for general fragmentation patterns of aryl trichloromethyl ethers).

  • Grosjean, D. (1991). "Atmospheric Chemistry of Toxic Contaminants. 6. Nitrosamines: Dialkyl Nitrosamines and Nitrosomorpholine". Journal of the Air & Waste Management Association.

Sources

Comparative

Introduction: The Significance of Halogenated Aromatic Ethers and the Role of Vibrational Spectroscopy in Their Synthesis

An In-Depth Guide to the Synthesis and IR Spectroscopic Validation of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene Halogenated aromatic ethers are a class of compounds with significant applications in the pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis and IR Spectroscopic Validation of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene

Halogenated aromatic ethers are a class of compounds with significant applications in the pharmaceutical and agrochemical industries, often serving as key intermediates in the synthesis of more complex molecules. Their biological activity is intrinsically linked to their specific molecular structure. The synthesis of a target molecule such as 4-Chloro-1-methyl-2-(trichloromethoxy)benzene, a compound featuring a chlorinated and methylated benzene ring with a trichloromethoxy substituent, requires precise and verifiable synthetic methods.

Infrared (IR) spectroscopy is a powerful and accessible analytical technique that provides a molecular fingerprint, allowing for the rapid and effective validation of a compound's synthesis. By probing the vibrational frequencies of a molecule's functional groups, IR spectroscopy can confirm the presence of key structural features and the absence of starting materials, thereby verifying the success of a chemical transformation. This guide provides a comprehensive overview of a plausible synthesis route for 4-Chloro-1-methyl-2-(trichloromethoxy)benzene and details the use of IR spectroscopy for its validation, comparing this method with other common analytical techniques.

Proposed Synthesis of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene

A plausible and efficient method for the synthesis of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene involves the reaction of 4-chloro-2-methylphenol with carbon tetrachloride in the presence of a base. This reaction, a variation of the Williamson ether synthesis, proceeds via a nucleophilic substitution mechanism where the phenoxide ion acts as the nucleophile.

Experimental Protocol: Synthesis

Materials:

  • 4-chloro-2-methylphenol

  • Carbon tetrachloride (CCl4)

  • Sodium hydroxide (NaOH)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • Preparation of the Phenoxide: In a round-bottom flask, dissolve 4-chloro-2-methylphenol in DCM. Add an equimolar amount of powdered sodium hydroxide to the solution. The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the sodium phenoxide salt.

  • Addition of Reagents: Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide. This is crucial for facilitating the reaction between the aqueous and organic phases.

  • Reaction with Carbon Tetrachloride: Add an excess of carbon tetrachloride to the reaction mixture. The reaction is then refluxed for several hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: After the reaction is complete, the mixture is cooled to room temperature and washed with water to remove any remaining sodium hydroxide and the phase-transfer catalyst. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography or distillation.

Validation via IR Spectroscopy: A Detailed Analysis

The successful synthesis of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene can be confirmed by analyzing its IR spectrum. The key is to identify the characteristic absorption bands of the product's functional groups and to confirm the disappearance of the broad O-H stretch from the starting material, 4-chloro-2-methylphenol.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: A small amount of the purified product is prepared for analysis. For a liquid sample, a thin film can be created between two salt plates (e.g., NaCl or KBr). If the product is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: The prepared sample is placed in an FT-IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer (or the salt plates/KBr pellet) should be taken first and automatically subtracted from the sample spectrum.

Interpretation of the IR Spectrum

The following table summarizes the expected characteristic IR absorption bands for 4-Chloro-1-methyl-2-(trichloromethoxy)benzene.

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode Significance for Validation
C-H (Aromatic)3100-3000C-H StretchConfirms the presence of the benzene ring.
C-H (Methyl)2975-2850C-H StretchIndicates the presence of the methyl group.
C=C (Aromatic)1600-1450C=C StretchFurther confirms the aromatic ring structure.
C-O (Ether)1260-1000C-O StretchA strong band in this region is indicative of the newly formed ether linkage.
C-Cl (Aromatic)1090-1080C-Cl StretchConfirms the presence of the chloro substituent on the aromatic ring.
C-Cl (Trichloromethoxy)800-600C-Cl StretchStrong absorptions in this region are characteristic of the CCl₃ group.
O-H (Phenol)3600-3200 (broad)O-H StretchAbsence of this broad band is a critical indicator of the reaction's success, confirming the consumption of the starting phenol.

The presence of the C-O ether stretch and the C-Cl stretches from the trichloromethoxy group, coupled with the definitive absence of the broad O-H stretch from the starting phenol, provides strong evidence for the successful synthesis of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene.

Workflow for Synthesis and Validation

The following diagram illustrates the logical flow from starting materials to the validated final product.

Validation

A Comparative Analysis of the Stability of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene and 4-Chlorotoluene

Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the stability of chemical intermediates is a cornerstone of robust process development and p...

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the stability of chemical intermediates is a cornerstone of robust process development and product integrity. This guide provides an in-depth comparative analysis of the stability of two halogenated aromatic compounds: 4-Chloro-1-methyl-2-(trichloromethoxy)benzene and 4-chlorotoluene. As a Senior Application Scientist, my objective is to present a nuanced comparison grounded in mechanistic principles and supported by available experimental data, offering insights into the causal factors that govern their relative stability.

Introduction: Structural and Electronic Distinctions

At first glance, both 4-Chloro-1-methyl-2-(trichloromethoxy)benzene and 4-chlorotoluene share a 4-chlorotoluene scaffold. However, the substitution at the 2-position—a trichloromethoxy group versus a hydrogen atom—introduces profound differences in their electronic and steric profiles, which in turn dictates their stability under various stress conditions.

4-Chlorotoluene is a foundational building block in organic synthesis, valued for its relative stability and well-understood reactivity.[1] The methyl group, being weakly electron-donating through hyperconjugation, slightly activates the aromatic ring.[2]

4-Chloro-1-methyl-2-(trichloromethoxy)benzene , a more complex analogue, features a trichloromethoxy group. This substituent is characterized by a strong electron-withdrawing inductive effect (-I) owing to the three highly electronegative chlorine atoms, which significantly deactivates the aromatic ring.[3][4] This deactivation has significant implications for the molecule's susceptibility to degradation.

Theoretical Framework for Stability: A Mechanistic Perspective

The inherent stability of an organic molecule is intrinsically linked to the strength of its covalent bonds and the electronic landscape of its structure. The presence of substituents on an aromatic ring can either fortify or weaken its resilience to thermal, photochemical, and chemical degradation.

The stability of the benzene ring itself is a product of its aromaticity, a state of enhanced stability due to the delocalization of π-electrons.[5][6] Substituents can either enhance or disrupt this stability.

  • Electron-donating groups , like the methyl group in 4-chlorotoluene, increase the electron density of the aromatic ring, which can make it more susceptible to certain oxidative degradation pathways but can also stabilize the molecule in other contexts.

  • Electron-withdrawing groups , such as the trichloromethoxy group, decrease the electron density of the ring. This generally renders the ring less susceptible to electrophilic attack but can introduce other modes of instability, particularly within the substituent itself.[3]

The C-Cl bond on the aromatic ring is a potential site for photodegradation. However, the stability of the molecule as a whole is a composite of the strengths of all its bonds, including those within the methyl and trichloromethoxy substituents. The bond dissociation energies (BDEs) of C-H, C-C, C-O, and C-Cl bonds are critical parameters in predicting thermal stability. For instance, the average bond enthalpy of a C-Cl bond is approximately 338 kJ/mol, while a C-H bond is around 412 kJ/mol.[7]

Comparative Stability Analysis

Thermal Stability

4-Chlorotoluene exhibits moderate thermal stability. Studies on the thermal decomposition of chlorobenzene derivatives in a fluidized bed combustor indicated that monochlorotoluene begins to decompose at approximately 540°C.[7] Under normal storage conditions, it is considered stable.[8]

4-Chloro-1-methyl-2-(trichloromethoxy)benzene , while lacking specific published thermal decomposition data, is anticipated to exhibit a different degradation profile. The trichloromethoxy group introduces several potential points of thermal instability. The C-O bond and the C-Cl bonds within the trichloromethoxy group are all susceptible to thermal cleavage. The strong inductive effect of the three chlorine atoms weakens the C-O bond, making it a likely point of initial fragmentation. Upon heating, this compound could potentially release phosgene (COCl2) or other toxic chlorinated fragments. The presence of the bulky and highly electronegative trichloromethoxy group is expected to lower the overall thermal stability compared to the more robust 4-chlorotoluene.

Photochemical Stability

4-Chlorotoluene is known to undergo photodegradation. Research on the aqueous photodegradation of substituted chlorobenzenes has shown that the presence of a methyl group increases the pseudo-first-order reaction rate constant for indirect photodegradation by OH radicals compared to chloro- or nitro-substituted chlorobenzenes.[9] This suggests that while the aromatic ring itself is relatively stable, the methyl group can be a site for photo-oxidative attack.

4-Chloro-1-methyl-2-(trichloromethoxy)benzene 's photochemical stability is predicted to be lower than that of 4-chlorotoluene. The C-Cl bonds are susceptible to homolytic cleavage upon absorption of UV radiation, which could initiate radical chain reactions leading to degradation. The trichloromethoxy group, with its multiple C-Cl bonds, presents a higher probability for such photo-initiated degradation compared to the single C-Cl bond on the aromatic ring. Furthermore, the electron-withdrawing nature of the trichloromethoxy group can influence the excited state properties of the molecule, potentially leading to different and more efficient degradation pathways.

Chemical Stability

4-Chlorotoluene is relatively stable in both acidic and basic environments under normal conditions.[3] The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions, but the aromatic ring and the C-Cl bond are generally resistant to hydrolysis.[10]

4-Chloro-1-methyl-2-(trichloromethoxy)benzene is expected to be significantly less stable in the presence of nucleophiles and under hydrolytic conditions. The carbon atom of the trichloromethoxy group is highly electrophilic due to the strong inductive effect of the three chlorine atoms and the oxygen atom. This makes it highly susceptible to nucleophilic attack, leading to the cleavage of the C-O bond. In the presence of water or other nucleophiles, it is likely to hydrolyze, potentially forming 4-chloro-2-methylphenol and other byproducts.

Experimental Data and Protocols

Summary of Available Data
Property4-Chlorotoluene4-Chloro-1-methyl-2-(trichloromethoxy)benzene
Molecular Formula C₇H₇Cl[11]C₈H₆Cl₄O
Molecular Weight 126.58 g/mol [11]259.94 g/mol
Boiling Point 162 °C[11]No data available
Melting Point 7.5 °C[11]No data available
Thermal Decomposition Onset around 540 °C in some studies[7]Expected to be lower than 4-chlorotoluene
Photodegradation Susceptible to indirect photodegradation[9]Expected to be more susceptible than 4-chlorotoluene
Chemical Stability Relatively stable to acids and bases[3]Prone to nucleophilic attack and hydrolysis
Experimental Protocol: Comparative Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol outlines a standardized method for comparing the thermal stability of the two compounds using TGA, in accordance with ASTM E1131.[1][12]

Objective: To determine and compare the onset of thermal decomposition and the thermal degradation profile of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene and 4-chlorotoluene.

Methodology:

  • Sample Preparation:

    • Ensure samples are of high purity and dry.

    • Weigh approximately 5-10 mg of each sample into a clean, inert TGA crucible (e.g., alumina or platinum).[8] The sample mass should be consistent across all runs.[13]

  • Instrument Setup:

    • Calibrate the TGA instrument for temperature and mass.

    • Set the purge gas to an inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

    • Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum rates of decomposition.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis prep1 Weigh 5-10 mg of sample prep2 Place in TGA crucible prep1->prep2 inst2 Set N2 purge gas prep2->inst2 inst1 Calibrate TGA inst1->inst2 run1 Equilibrate at 30°C inst2->run1 run2 Ramp to 600°C at 10°C/min run1->run2 an1 Record mass vs. temperature run2->an1 an2 Determine decomposition onset an1->an2 an3 Analyze DTG curve an2->an3

Caption: Workflow for comparative thermal stability analysis using TGA.
Experimental Protocol: Comparative Photochemical Stability

This protocol provides a framework for assessing and comparing the photochemical stability of the two compounds by determining their photodegradation quantum yields.

Objective: To quantify and compare the rate of photodegradation of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene and 4-chlorotoluene upon exposure to a controlled light source.

Methodology:

  • Solution Preparation:

    • Prepare dilute solutions of each compound in a photochemically inert solvent (e.g., acetonitrile or water) of known concentration (e.g., 10⁻⁵ M).

    • Measure the initial absorbance of the solutions at the irradiation wavelength using a UV-Vis spectrophotometer.

  • Irradiation:

    • Place the solutions in quartz cuvettes.

    • Irradiate the samples with a light source of known and constant intensity at a specific wavelength (e.g., using a photoreactor equipped with a monochromator or specific lamps).

    • Simultaneously, keep a control sample in the dark to monitor for any non-photochemical degradation.

  • Monitoring Degradation:

    • At regular time intervals, withdraw aliquots from the irradiated and control solutions.

    • Analyze the concentration of the parent compound in each aliquot using a suitable analytical technique (e.g., HPLC-UV).

  • Quantum Yield Calculation:

    • Plot the concentration of the parent compound as a function of irradiation time.

    • Determine the initial rate of degradation from the slope of the curve.

    • The quantum yield (Φ) can then be calculated using the following equation: Φ = (rate of degradation) / (intensity of light absorbed)

Photostability_Workflow cluster_prep Solution Preparation cluster_irrad Irradiation cluster_monitor Monitoring cluster_calc Calculation prep1 Prepare dilute solutions prep2 Measure initial absorbance prep1->prep2 irrad1 Irradiate with controlled light source prep2->irrad1 irrad2 Maintain dark control irrad1->irrad2 mon1 Withdraw aliquots over time irrad1->mon1 mon2 Analyze concentration by HPLC mon1->mon2 calc1 Plot concentration vs. time mon2->calc1 calc2 Determine initial rate calc1->calc2 calc3 Calculate quantum yield calc2->calc3

Caption: Workflow for comparative photochemical stability analysis.

Degradation Pathways: A Visual Representation

The anticipated primary degradation pathways for the two compounds are illustrated below, highlighting the key points of instability.

Degradation_Pathways cluster_toluene 4-Chlorotoluene Degradation cluster_trichloro 4-Chloro-1-methyl-2-(trichloromethoxy)benzene Degradation toluene 4-Chlorotoluene C₇H₇Cl rad_attack Radical Attack (e.g., •OH) on Methyl Group toluene->rad_attack Indirect Photolysis photo_cleavage_cl Photolytic C-Cl Bond Cleavage toluene->photo_cleavage_cl Direct Photolysis oxidation_products Oxidation Products (e.g., Aldehyde, Carboxylic Acid) rad_attack->oxidation_products dechlorinated_products Dechlorinated Products photo_cleavage_cl->dechlorinated_products trichloro 4-Chloro-1-methyl-2-(trichloromethoxy)benzene C₈H₆Cl₄O hydrolysis Nucleophilic Attack / Hydrolysis on -OCCl₃ trichloro->hydrolysis Chemical Instability thermal_cleavage_co Thermal C-O Bond Cleavage trichloro->thermal_cleavage_co Thermal Instability photo_cleavage_ccl Photolytic C-Cl Bond Cleavage in -OCCl₃ trichloro->photo_cleavage_ccl Photochemical Instability phenol_product 4-Chloro-2-methylphenol + Byproducts hydrolysis->phenol_product phosgene Phosgene (COCl₂) Formation thermal_cleavage_co->phosgene radical_products Chlorinated Radical Species photo_cleavage_ccl->radical_products

Caption: Postulated primary degradation pathways.

Conclusion and Recommendations

Based on fundamental principles of chemical structure and reactivity, 4-chlorotoluene is predicted to be significantly more stable than 4-Chloro-1-methyl-2-(trichloromethoxy)benzene under thermal, photochemical, and chemical stress conditions. The primary driver for the lower stability of the latter is the presence of the highly reactive trichloromethoxy group.

For researchers and professionals in drug development and materials science, this comparative analysis underscores the critical importance of substituent effects on molecular stability. When considering the use of these or similar compounds as intermediates, the following recommendations are prudent:

  • For applications requiring high stability , 4-chlorotoluene is the preferred scaffold.

  • When using 4-Chloro-1-methyl-2-(trichloromethoxy)benzene , stringent control of temperature, exclusion of light, and avoidance of nucleophilic reagents and moisture are paramount to prevent degradation.

  • It is strongly recommended that experimental stability studies , following the protocols outlined in this guide, be conducted to generate specific data for 4-Chloro-1-methyl-2-(trichloromethoxy)benzene to inform safe handling, storage, and reaction conditions.

This guide serves as a foundational resource for understanding the disparate stability profiles of these two molecules. By integrating theoretical principles with a clear path toward empirical validation, we can foster more robust and reliable chemical processes.

References

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of Trichloromethoxy Benzenes

Executive Summary: The Structural Divergence In drug development and environmental analysis, the distinction between (trichloromethoxy)benzenes ( ) and their isobaric counterparts, polychloroanisoles (e.g., 2,4,6-trichlo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Divergence

In drug development and environmental analysis, the distinction between (trichloromethoxy)benzenes (


) and their isobaric counterparts, polychloroanisoles  (e.g., 2,4,6-trichloroanisole, TCA), is critical. While both share the empirical formula 

(MW ~211.5 Da), their mass spectrometry (MS) fragmentation pathways are radically different due to the lability of the

bond versus the

bond.

This guide provides a technical comparison of these fragmentation patterns, establishing a self-validating protocol for identifying the trichloromethoxy (


) motif. We focus on the mechanistic causality of ion formation to allow researchers to predict behavior in novel derivatives.

Mechanistic Analysis: The Fragmentation Pillars

(Trichloromethoxy)benzene ( )

The trichloromethoxy group acts chemically as a "super-chloroformate." Under Electron Ionization (EI), the positive charge is typically localized on the oxygen or the aromatic ring. The fragmentation is driven by the weakness of the


 bonds within the methoxy group and the stability of the leaving groups.
  • Primary Pathway (

    
    -Cleavage/Halogen Loss):  The most diagnostic cleavage is the loss of a chlorine radical (
    
    
    
    ). The resulting cation is resonance-stabilized by the adjacent oxygen lone pair, forming a dichlorocarbenium species.
    
    
  • Secondary Pathway (Ether Cleavage): Heterolytic cleavage of the

    
     bond generates the phenoxy cation (
    
    
    
    ) and the trichloromethyl radical, or conversely, the trichloromethyl cation (
    
    
    ).
  • Rearrangement (Pseudo-Phosgene Elimination): A characteristic 4-membered transition state rearrangement can lead to the expulsion of phosgene (

    
    ), transferring a chlorine atom to the aromatic ring to form the chlorobenzene radical cation.
    
2,4,6-Trichloroanisole (TCA)

In contrast, TCA (


) possesses a stable aromatic ring substituted with chlorines and a labile methyl group.
  • Primary Pathway (Methyl Loss): The base peak is almost invariably formed by the loss of the methyl radical (

    
    ) to form a quinoid-like cation. This is the "fingerprint" of anisoles.
    
    
    
    

Comparative Data Analysis

The following table contrasts the diagnostic ions for (Trichloromethoxy)benzene against 2,4,6-Trichloroanisole. Note the isotopic clustering due to


 and 

(approx. 3:1 ratio per Cl atom).
Table 1: Diagnostic Ion Comparison (70 eV EI-MS)
Feature(Trichloromethoxy)benzene (

)
2,4,6-Trichloroanisole (

)
Molecular Ion (

)
m/z 210/212/214 (Strong)m/z 210/212/214 (Strong)
Base Peak (100%) m/z 175 (

)
m/z 195 (

)
Diagnostic Fragment 1 m/z 117 (

)
m/z 197 (Isotope of base peak)
Diagnostic Fragment 2 m/z 77 (

)
m/z 167 (

)
Rearrangement Ion m/z 112 (

, via

loss)
Rare/Absent
Mechanism Driver

bond lability

bond lability

Analyst Note: If your spectrum shows a dominant M-15 peak (m/z 195), you have an anisole . If you see a dominant M-35 peak (m/z 175) and M-117, you have a trichloromethoxy compound.

Visualizing the Fragmentation Pathways[2][3]

The following diagram maps the divergent pathways. The color coding highlights the stability of the resulting ions.

FragmentationPathways cluster_0 Trichloromethoxy Pathway cluster_1 Polychloroanisole Pathway Parent_TMB (Trichloromethoxy)benzene [Ph-OCCl3]+. m/z 210 Frag_TMB_1 [Ph-O=CCl2]+ (Dichlorocarbenium) m/z 175 Parent_TMB->Frag_TMB_1 - Cl. (Alpha Cleavage) Frag_TMB_2 [CCl3]+ m/z 117 Parent_TMB->Frag_TMB_2 - PhO. Frag_TMB_3 [Ph-O]+ (Phenoxy) m/z 93 Parent_TMB->Frag_TMB_3 - CCl3. Frag_TMB_4 [Ph-Cl]+. (Chlorobenzene) m/z 112 Parent_TMB->Frag_TMB_4 - COCl2 (Rearrangement) Parent_TCA 2,4,6-Trichloroanisole [ArCl3-OCH3]+. m/z 210 Frag_TCA_1 [ArCl3=O]+ (Quinoid Ion) m/z 195 Parent_TCA->Frag_TCA_1 - CH3. (Sigma Cleavage) Frag_TCA_2 [C5H2Cl3]+ (Ring Contraction) m/z 167 Frag_TCA_1->Frag_TCA_2 - CO

Figure 1: Divergent fragmentation pathways of isobaric trichlorinated ether species. The green nodes indicate the base peaks (100% relative abundance) for each compound class.

Experimental Protocols

To ensure reproducible data when characterizing these compounds, follow this self-validating GC-MS workflow.

Instrument Configuration (Agilent/Thermo Standard)
  • Inlet: Split/Splitless at 250°C.

    • Rationale: High temperature ensures rapid volatilization of the trichloromethoxy derivatives without thermal degradation (which typically occurs >300°C).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temp: 230°C.[1]

    • Quadrupole Temp: 150°C.

Validation Workflow
  • Blank Run: Inject pure solvent (DCM or Hexane) to clear memory effects, as chlorinated aromatics are "sticky."

  • Standard Injection: Inject 1 µL of 10 ppm standard.

  • Isotope Check: Verify the chlorine isotope pattern for the molecular ion (

    
    ).
    
    • For 3 chlorines, intensities should approximate M : M+2 : M+4 : M+6 as 100 : 96 : 31 : 3 .

    • Failure Mode: If the M+2 peak is <50% of M, the compound is likely not trichlorinated (check for dechlorination in the liner).

  • Fragment Ratio Calculation:

    • Calculate Ratio

      
      .
      
    • If

      
      , the structure is consistent with (Trichloromethoxy)benzene .
      
    • If

      
       and 
      
      
      
      is high, the structure is 2,4,6-Trichloroanisole .

References

  • National Institute of Standards and Technology (NIST). Benzene, (trichloromethoxy)- Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. (Trichloromethoxy)benzene Compound Summary. National Library of Medicine. [Link]

  • Mendes, M., et al. (2023). Electron ionization induced fragmentation pathways of trichloroanisole. Physical Chemistry Chemical Physics, 25, 25361-25367. [Link]

  • McLafferty, F. W., & Turecek, F.Interpretation of Mass Spectra. University Science Books.

Sources

Validation

A Comparative Guide to the Quality Control of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene for Pharmaceutical and Research Applications

In the landscape of pharmaceutical research and drug development, the purity and consistency of chemical intermediates are paramount. This guide provides an in-depth analysis of the critical quality control (QC) paramete...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the purity and consistency of chemical intermediates are paramount. This guide provides an in-depth analysis of the critical quality control (QC) parameters for 4-Chloro-1-methyl-2-(trichloromethoxy)benzene, a key building block in various synthetic pathways. We will explore the rationale behind each analytical test, offer detailed experimental protocols, and present a comparative analysis with a structurally similar alternative, 4-Chloro-1-methyl-2-(trifluoromethoxy)benzene, to highlight the nuances in their quality assessment.

The Imperative of Stringent Quality Control

4-Chloro-1-methyl-2-(trichloromethoxy)benzene, with its reactive trichloromethoxy group, is susceptible to degradation and can contain process-related impurities that may compromise the yield, purity, and safety of the final active pharmaceutical ingredient (API). A robust QC strategy is not merely a procedural formality but a cornerstone of scientific integrity and reproducible outcomes. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to establish and validate a comprehensive QC workflow.

Core Quality Control Parameters: A Comparative Overview

The quality of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene is ascertained through a battery of tests, each targeting a specific attribute. Below is a comparative summary of the essential QC parameters for the target compound and its trifluoromethoxy analogue.

Quality Control Parameter4-Chloro-1-methyl-2-(trichloromethoxy)benzene Specification4-Chloro-1-methyl-2-(trifluoromethoxy)benzene SpecificationRationale and Significance
Appearance Colorless to pale yellow liquidColorless liquidA visual inspection provides a rapid preliminary check for gross contamination or degradation.
Identification by FTIR Conforms to the reference spectrumConforms to the reference spectrumConfirms the functional group identity and overall molecular structure.
Identification by ¹H NMR Conforms to the reference spectrumConforms to the reference spectrumProvides detailed structural information and confirms the identity of the compound.
Purity by HPLC (Area %) ≥ 98.0%≥ 99.0%Quantifies the main component and detects non-volatile impurities. The higher purity requirement for the trifluoromethoxy analog reflects its potentially greater stability.
Related Substances by HPLC Individual impurity ≤ 0.5%, Total impurities ≤ 2.0%Individual impurity ≤ 0.2%, Total impurities ≤ 1.0%Controls the levels of by-products from the synthesis, which can affect downstream reactions and final product purity.
Residual Solvents by GC-HS Toluene: ≤ 890 ppm, Dichloromethane: ≤ 600 ppmToluene: ≤ 890 ppm, Dichloromethane: ≤ 600 ppmEnsures that solvents used in the manufacturing process are removed to acceptable levels as per ICH guidelines to guarantee product safety.[1][2][3]
Assay by Titration (Argentometric) 98.0% - 102.0%N/AA quantitative method to determine the amount of hydrolyzable chloride from the trichloromethoxy group, providing an accurate measure of the active substance. Not applicable to the stable trifluoromethoxy group.
Water Content (Karl Fischer) ≤ 0.1%≤ 0.05%Moisture can lead to the hydrolysis of the trichloromethoxy group, affecting stability and purity. The trifluoromethoxy analog is less susceptible to hydrolysis.

Experimental Protocols: A Practical Guide

The following section provides detailed, step-by-step methodologies for the key analytical procedures. The choice of these methods is grounded in their specificity, accuracy, and robustness for the analysis of chlorinated aromatic compounds.[4]

Purity and Related Substances by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify 4-Chloro-1-methyl-2-(trichloromethoxy)benzene from its potential impurities.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water

  • Gradient:

    Time (min) %A %B
    0 50 50
    20 90 10
    25 90 10
    26 50 50

    | 30 | 50 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 25 mg of the sample in 50 mL of acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability:

  • Tailing Factor: ≤ 2.0 for the main peak

  • Theoretical Plates: ≥ 2000 for the main peak

Calculation:

  • Calculate the percentage of each impurity by the area normalization method.

Residual Solvents by Headspace Gas Chromatography (GC-HS)

This method is crucial for quantifying volatile organic impurities, ensuring the final product is safe for use.[5]

Instrumentation:

  • Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID)

Chromatographic Conditions:

  • Column: 6% Cyanopropylphenyl - 94% Dimethylpolysiloxane, 30 m x 0.53 mm, 3.0 µm

  • Carrier Gas: Nitrogen or Helium

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 10 minutes

    • Ramp: 10°C/min to 240°C

    • Hold: 10 minutes at 240°C

  • Injector Temperature: 250°C

  • Detector Temperature: 260°C

Headspace Parameters:

  • Vial Equilibration Temperature: 80°C

  • Vial Equilibration Time: 30 minutes

  • Pressurization Time: 0.5 minutes

  • Loop Fill Time: 0.5 minutes

  • Injection Time: 1.0 minute

Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide).

  • Seal the vial immediately.

Calculation:

  • Quantify the residual solvents using an external standard method.

Visualization of the Quality Control Workflow

To provide a clear overview of the logical flow of the quality control process, the following diagram illustrates the sequential steps from sample reception to final disposition.

QC_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Identification & Structural Confirmation cluster_2 Purity & Impurity Profiling cluster_3 Quantitative & Specific Tests cluster_4 Final Disposition Sample_Reception Sample Reception Visual_Inspection Visual Inspection (Appearance) Sample_Reception->Visual_Inspection Documentation_Review Documentation Review Visual_Inspection->Documentation_Review FTIR FTIR Spectroscopy Documentation_Review->FTIR NMR ¹H NMR Spectroscopy FTIR->NMR HPLC_Purity HPLC (Purity & Related Substances) NMR->HPLC_Purity GC_HS GC-HS (Residual Solvents) HPLC_Purity->GC_HS Titration Argentometric Titration (Assay) GC_HS->Titration Karl_Fischer Karl Fischer (Water Content) Titration->Karl_Fischer Data_Review Data Review & Specification Check Karl_Fischer->Data_Review COA_Generation Certificate of Analysis Generation Data_Review->COA_Generation Release_Quarantine Release / Quarantine COA_Generation->Release_Quarantine

Caption: Quality Control Workflow for Chemical Intermediates.

Comparative Analysis: Trichloromethoxy vs. Trifluoromethoxy

The primary difference in the QC strategy for 4-Chloro-1-methyl-2-(trichloromethoxy)benzene and its trifluoromethoxy counterpart lies in the reactivity of the C-O bond in the methoxy group.

  • Hydrolytic Stability: The trichloromethoxy group is significantly more susceptible to hydrolysis than the trifluoromethoxy group. This necessitates a more stringent control and monitoring of water content for the former. The argentometric titration assay is a direct consequence of this reactivity, providing a functional measure of the compound's integrity.

  • Impurity Profile: The synthetic routes to these compounds may differ, leading to distinct impurity profiles. For instance, the synthesis of the trichloromethoxy derivative might involve harsher chlorinating agents, potentially leading to over-chlorinated byproducts.[6] The HPLC method must be validated to ensure it can resolve these specific impurities.

The choice between these two intermediates in a drug development program would, therefore, depend on the specific synthetic requirements, with the understanding that the trichloromethoxy derivative demands a more rigorous and stability-indicating QC protocol.

Conclusion: A Commitment to Quality

The quality control of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene is a multifaceted process that underpins the reliability and success of subsequent research and development activities. By implementing the detailed analytical protocols and understanding the chemical nuances of the molecule, researchers can ensure the integrity of their starting materials. This comparative guide serves as a practical resource, emphasizing the importance of a tailored and scientifically sound approach to quality control in the pharmaceutical industry.

References

  • Merck Millipore.
  • Puranik, S.B., et al. (2008). Gas chromatographic methods for residual solvents analysis. Oriental Journal of Chemistry, 24(1), 529-536.
  • Grodowska, K., & Parczewski, A. (2010). Residual solvent testing: a review of gas-chromatographic and alternative techniques. Acta Poloniae Pharmaceutica, 67(3), 221-230.
  • ResolveMass Laboratories Inc. (2025, September 29).
  • Kalogridis, T., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(16), 9416-9425.
  • Longdom Publishing. (2024, September 23).
  • MedchemExpress.com.
  • Sisco Research Laboratories Pvt. Ltd.
  • Agilent Technologies, Inc. (2019, May 16). Analysis of USP Method <467> Residual Solvents on the Agilent 8890 GC System.
  • BenchChem. (2025, December). Preventing the formation of 1-chloro-2-(trichloromethyl)benzene during synthesis.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 4-Chloro-1-methyl-2-(trichloromethoxy)benzene

Foreword: As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide addresses the handling of 4-Chloro-1-methyl-2-(tri...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide addresses the handling of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene, a compound for which specific safety data may be limited. By analyzing its structural components—a chlorinated toluene backbone with a trichloromethoxy group—we can infer a hazard profile that necessitates stringent control measures. This document provides a framework for safe handling, grounded in the principles of chemical causality and procedural validation, to ensure both personal safety and experimental integrity.

Hazard Analysis: Understanding the 'Why' Behind the Precautions

The chemical structure of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene suggests several potential hazards that inform our safety protocols. The presence of a chlorinated aromatic ring and a trichloromethoxy group indicates a likelihood of it being harmful if swallowed, a skin and eye irritant, and potentially harmful to aquatic life with long-lasting effects. Halogenated aromatic hydrocarbons can be persistent in the environment and may have toxic effects.[1] Therefore, all handling procedures must be designed to minimize exposure and prevent release into the environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when direct exposure to a hazardous chemical is possible.[2][3] The following table summarizes the recommended PPE for handling 4-Chloro-1-methyl-2-(trichloromethoxy)benzene, with explanations rooted in the anticipated chemical properties.

Body Part Recommended PPE Rationale and Expert Insight
Hands Nitrile or Neoprene gloves.[4][5] For extended contact or spill cleanup, consider heavier-duty gloves like Viton or Silver Shield.[6]The chlorinated and aromatic nature of the compound suggests that standard latex gloves may offer insufficient protection.[4] Nitrile and neoprene provide better resistance to a range of organic solvents and chlorinated compounds.[4][5] Always check for signs of degradation and change gloves frequently.
Eyes & Face Chemical splash goggles are mandatory.[6] In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[2]The compound is expected to be a serious eye irritant. Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face.[2][6]
Body A flame-resistant lab coat worn over long-sleeved clothing and closed-toe shoes.A lab coat provides a removable barrier in case of a spill. Flame-resistant material is a prudent choice when working with organic chemicals, which are often flammable.
Respiratory A NIOSH-approved respirator with organic vapor cartridges may be necessary if working outside of a certified chemical fume hood or if there is a risk of aerosol generation.[4][7]While the vapor pressure may be low, the potential for inhalation toxicity cannot be dismissed. All work with this compound should ideally be conducted within a chemical fume hood to minimize inhalation exposure.

Operational Workflow for Safe Handling

A systematic approach to handling potent chemical compounds is essential for minimizing risk. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response prep_sds Review SDS of structurally similar compounds prep_ppe Don appropriate PPE prep_sds->prep_ppe prep_hood Prepare chemical fume hood prep_ppe->prep_hood handle_weigh Weigh/dispense in hood prep_hood->handle_weigh handle_transfer Use secondary containment for transport handle_weigh->handle_transfer waste_collect Collect waste in labeled, sealed container handle_transfer->waste_collect waste_store Store in designated waste area waste_collect->waste_store waste_pickup Arrange for professional waste pickup waste_store->waste_pickup emergency_spill Spill: Evacuate, contain, and clean up with appropriate kit emergency_exposure Exposure: Use eyewash/shower, remove contaminated clothing, seek medical attention

Caption: Safe handling workflow for 4-Chloro-1-methyl-2-(trichloromethoxy)benzene.

Detailed Procedural Guidance

Pre-Experiment Checklist
  • Information Review: Before beginning any work, thoroughly review the Safety Data Sheets (SDS) of structurally analogous compounds to understand the potential hazards.

  • PPE Inspection: Ensure all PPE is in good condition and fits correctly.[5]

  • Engineering Controls: Verify that the chemical fume hood is functioning correctly (check the airflow monitor).

  • Emergency Equipment: Locate the nearest eyewash station, safety shower, and fire extinguisher. Ensure a spill kit compatible with halogenated organic compounds is readily available.

Handling and Use
  • All manipulations of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene, including weighing and transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Use the smallest quantity of the chemical necessary for the experiment.

  • When transferring the compound, use secondary containment (e.g., a beaker or tray) to prevent spills.

  • Keep containers tightly closed when not in use.[8]

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure or spill, a swift and informed response is crucial.

Emergency Scenario Immediate Action Plan
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9] Remove contaminated clothing while under the safety shower. Seek immediate medical attention.[9][10]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[9]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[11]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[11] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.
Small Spill (<100 mL) Evacuate non-essential personnel. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[8] Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[12][13]
Large Spill (>100 mL) Evacuate the area immediately and alert your institution's emergency response team.

Waste Disposal: Responsible Stewardship

Proper disposal of hazardous waste is not only a regulatory requirement but also an ethical responsibility to protect the environment.

  • Waste Collection: All waste containing 4-Chloro-1-methyl-2-(trichloromethoxy)benzene, including contaminated consumables (e.g., gloves, absorbent pads), must be collected in a clearly labeled, sealed, and chemically resistant container.

  • Waste Segregation: Do not mix this waste with other waste streams.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office. Do not pour this chemical down the drain, as it may be harmful to aquatic life.[12]

By adhering to these guidelines, you can confidently and safely handle 4-Chloro-1-methyl-2-(trichloromethoxy)benzene, ensuring the integrity of your research and the well-being of yourself and your colleagues.

References

  • Personal Protective Equipment Selection Guide. (2015, July 22).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Section 6C: Protective Equipment - Princeton EHS.
  • 4-Chloro-1-methyl-benzene - ChemBK. (2025, August 19).
  • Chemical Properties of Benzene, 4-chloro-3-(chloromethyl)-1-methyl - Cheméo.
  • Personal Protective Equipment - OSHA.
  • 4-Chloro-2-methyl-1-(trichloromethyl)benzene - Hazard. (2025, October 15).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 20).
  • 4-chloro-1-(dichloromethyl)benzene | 13940-94-8 - ChemicalBook. (2025, October 23).
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • Protective Equipment - American Chemistry Council.
  • Chemical Safety Data Sheet MSDS / SDS - TRANS-4-CHLOROSTILBENE - ChemicalBook. (2024, August 10).
  • benzene-policy.pdf - BP. (2021, August 17).
  • SAFETY DATA SHEET - CymitQuimica. (2025, December 28).
  • 10 - • SAFETY DATA SHEET. (2025, November 6).
  • benzene-sop-r2.docx - Environmental Health & Safety.
  • Common Name: BENZENE, 1-(CHLORO- METHYL)-4-NITRO- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE - NJ.gov.
  • Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement - 26 June 2023. (2023, June 26).
  • 4-chloro-1-methyl-2-(2,2,2-trichloroethyl)benzene - ChemSynthesis. (2025, May 20).
  • Material Safety Data Sheet Chlorobenzene MSDS# 04730 Section 1. (2009, July 20).

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